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  • Product: N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine
  • CAS: 1862910-90-4

Core Science & Biosynthesis

Foundational

N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, the strategic incorporation of fluorinated heterocyclic building blocks is a proven strategy to optimize the pharmacokinetic (PK) and pharmacodynamic (PD...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated heterocyclic building blocks is a proven strategy to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (CAS: 1862910-90-4) represents a highly specialized, bifunctional scaffold[1]. By combining an electron-deficient pyridine core, a lipophilic trifluoromethyl (-CF₃) group, and a sterically demanding N,N-dimethylamine moiety, this molecule serves as a critical precursor in the synthesis of advanced targeted therapeutics, particularly kinase inhibitors[2][3].

This technical guide dissects the molecular weight dynamics, physicochemical properties, analytical validation protocols, and synthetic applications of this compound, providing a comprehensive framework for drug development professionals.

Physicochemical Properties & Molecular Weight Dynamics

The fundamental utility of any building block in fragment-based drug discovery (FBDD) or lead optimization is dictated by its molecular weight (MW) and atom economy. A lower molecular weight precursor leaves ample "molecular weight budget" for downstream synthetic elaboration without violating Lipinski’s Rule of Five (MW < 500 Da).

The molecular formula for N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is C₈H₉F₃N₂ [4]. The exact molecular weight is calculated as follows:

  • Carbon (C): 8 × 12.011 = 96.088 g/mol

  • Hydrogen (H): 9 × 1.008 = 9.072 g/mol

  • Fluorine (F): 3 × 18.998 = 56.994 g/mol

  • Nitrogen (N): 2 × 14.007 = 28.014 g/mol

  • Total Molecular Weight: 190.17 g/mol [4]

For mass spectrometry (MS) validation, the monoisotopic mass is critical. Using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N), the monoisotopic mass is 190.0718 Da , yielding an expected [M+H]⁺ ion at m/z 191.079.

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Relevance in Drug Design
Molecular Formula C₈H₉F₃N₂Defines the atomic composition[4].
Molecular Weight 190.17 g/mol Ideal fragment size; allows for extensive cross-coupling without exceeding 500 Da limits[4].
Monoisotopic Mass 190.0718 DaRequired for high-resolution mass spectrometry (HRMS) validation.
Predicted Boiling Point ~201.4 °CIndicates moderate volatility; requires care during solvent evaporation under reduced pressure[4].
Hydrogen Bond Donors 0The N,N-dimethylation removes the H-bond donor capacity of the primary amine, lowering Polar Surface Area (PSA) and improving passive membrane permeability.
Hydrogen Bond Acceptors 5Includes the pyridine nitrogen, amine nitrogen, and three fluorine atoms.

Structural Causality in Medicinal Chemistry (E-E-A-T)

As an Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over a standard pyridine ring. Every functional group on this molecule serves a distinct mechanistic purpose:

  • The Trifluoromethyl (-CF₃) Group at C3: The -CF₃ group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyridine ring, it lowers the pKa of the pyridine nitrogen. This reduction in basicity is a deliberate strategy to mitigate hERG channel blockade—a common source of cardiotoxicity in basic amine-containing drugs. Furthermore, the robust C-F bonds block cytochrome P450-mediated oxidative metabolism at the C3 position, significantly extending the biological half-life of the final drug.

  • The N,N-Dimethylamine Group at C2: Replacing a primary amine (-NH₂) with a tertiary amine (-N(CH₃)₂) introduces steric bulk. This steric hindrance forces the amine out of coplanarity with the pyridine ring, altering the 3D conformation of the molecule. This vector can be exploited to perfectly position the molecule within the hydrophobic pocket of a target kinase. Additionally, the lack of an N-H bond prevents the molecule from acting as a hydrogen bond donor, which drastically improves its ability to cross the blood-brain barrier (BBB) or cellular membranes via passive diffusion.

Analytical Validation: A Self-Validating Protocol

Trustworthiness in synthetic chemistry requires rigorous, self-validating analytical protocols. Before deploying N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine in multi-step synthesis, its purity and identity must be orthogonally verified using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).

Protocol: Orthogonal Verification Workflow
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • UHPLC Separation: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes. The lipophilic -CF₃ group ensures adequate retention.

  • ESI-MS Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Extract the chromatogram for the target m/z 191.1 ([M+H]⁺).

  • Orthogonal NMR Confirmation: Dissolve 15 mg of the compound in CDCl₃. Acquire both ¹H-NMR (to verify the two methyl groups and three aromatic protons) and ¹⁹F-NMR (to confirm the single sharp singlet of the -CF₃ group).

LCMS_Workflow A Sample Prep (10 µg/mL in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient) A->B Injection C ESI+ Mass Spec (Target m/z 191.1) B->C Elution E Validated Building Block C->E MW Confirmed D 1H & 19F NMR Orthogonal Check D->E Structure Confirmed

Caption: Analytical validation workflow combining LC-MS and NMR for orthogonal building block verification.

Synthetic Applications in Kinase Inhibitor Discovery

The true value of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine lies in its reactivity. The pyridine ring can be selectively functionalized (e.g., via halogenation at the C5 position) to create a handle for palladium-catalyzed cross-coupling reactions.

Patent literature frequently cites 3-(trifluoromethyl)pyridin-2-amine derivatives as core components in the discovery of potent kinase inhibitors[2][3]. For example:

  • CDK9 Inhibitors: Used in the synthesis of pyrimidine biaryl amine compounds targeting Cyclin-Dependent Kinase 9 (CDK9), which are investigated for oncology and inflammatory diseases[2][5].

  • MALT1 Inhibitors: Substituted thiazolo-pyridine compounds utilizing this fluorinated scaffold act as MALT1 inhibitors for treating autoimmune disorders[3].

  • MAP4K1 Inhibitors: Recent developments utilize similar fluorinated pyridine fragments to inhibit MAP4K1, enhancing tumor immunogenicity in cancer immunotherapy[6].

The standard synthetic workflow involves an electrophilic aromatic substitution (e.g., bromination or iodination) followed by a Suzuki-Miyaura cross-coupling with an aryl boronic acid[5].

Synthetic_Pathway BB N,N-dimethyl-3-(trifluoromethyl) pyridin-2-amine Hal Halogenation (C5-Bromination/Iodination) BB->Hal Electrophilic Aromatic Substitution Suz Suzuki-Miyaura Coupling (Pd-catalyst, Aryl Boronic Acid) Hal->Suz Cross-Coupling Reaction Lead Kinase Inhibitor Lead (e.g., CDK9, MALT1, MAP4K1) Suz->Lead Target Assembly & Optimization

Caption: Synthetic pathway utilizing the building block in Pd-catalyzed cross-coupling for kinase inhibitor assembly.

References

  • Google Patents. "WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses". World Intellectual Property Organization.
  • Google Patents. "WO2018020474A1 - Substituted thiazolo-pyridine compounds as malt1 inhibitors". World Intellectual Property Organization.
  • Google Patents. "WO2025021997A1 - New map4k1 inhibitors". World Intellectual Property Organization.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

Executive Overview In modern rational drug design and agrochemical development, fluorinated heterocycles are indispensable building blocks. N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (CAS: 1862910-90-4) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern rational drug design and agrochemical development, fluorinated heterocycles are indispensable building blocks. N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (CAS: 1862910-90-4) represents a highly specialized structural motif characterized by a unique "push-pull" electronic system. By juxtaposing a strongly electron-donating dimethylamino group at the C2 position with a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C3 position, this molecule offers precise modulation of lipophilicity, basicity, and metabolic stability .

As a Senior Application Scientist, I have structured this guide to move beyond basic structural parameters, providing deep mechanistic insights into the steric and electronic interplay of this molecule, alongside a self-validating synthetic protocol designed for high-yield isolation.

Quantitative Physicochemical Data

To facilitate rapid comparison for computational chemistry and lead optimization workflows, the core physicochemical properties of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine are summarized below .

PropertyValueStructural Implication
Chemical Formula C₈H₉F₃N₂Defines a low-molecular-weight, highly fluorinated fragment.
Molecular Weight 190.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) libraries.
CAS Number 1862910-90-4Unique registry identifier for procurement and safety tracking.
Boiling Point 201.4 ± 40.0 °C (Predicted)Indicates moderate volatility; requires care during vacuum concentration.
Hydrogen Bond Donors 0Enhances passive membrane permeability (Rule of 5 compliant).
Hydrogen Bond Acceptors 5Pyridine nitrogen and fluorine atoms act as potential interaction sites.

Mechanistic Insights: The Push-Pull Ortho-Effect

The chemical behavior of this molecule is governed by the severe electronic and steric conflict between the adjacent C2 and C3 substituents.

Typically, a dimethylamino group at the C2 position of a pyridine ring exerts a strong positive mesomeric (+M) effect, donating electron density into the ring and significantly increasing the basicity of the pyridine nitrogen. However, the C3-trifluoromethyl group exerts a powerful negative inductive (-I) effect, pulling electron density away.

The Steric Twist: Because the -N(CH₃)₂ and -CF₃ groups are ortho to one another, they experience severe A(1,3)-like steric strain. To minimize this clash, the dimethylamino group is forced to rotate out of coplanarity with the pyridine ring. This orthogonal twist breaks the orbital overlap between the nitrogen lone pair and the aromatic π-system, drastically attenuating the +M effect. Consequently, the basicity (pKa) of the pyridine nitrogen remains lower than expected, which is a highly desirable trait for preventing hERG-related cardiotoxicity and improving blood-brain barrier (BBB) penetration in CNS-targeted therapeutics.

Electronic_Effects Molecule N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine NMe2 C2-Dimethylamino Group (+M Effect, Steric Bulk) Molecule->NMe2 CF3 C3-Trifluoromethyl Group (-I Effect, Lipophilic) Molecule->CF3 Pyridine Pyridine Core (Electron Deficient) Molecule->Pyridine Impact2 Reduced N-Basicity NMe2->Impact2 Steric twist reduces +M Impact1 Increased LogP & Permeability CF3->Impact1 CF3->Impact2 Strong -I pull Impact3 Metabolic Hotspot Shielding CF3->Impact3 Blocks C3 oxidation

Fig 1: Logical relationship of substituent effects on physicochemical properties.

Self-Validating Synthesis Protocol (SNAr)

The most efficient route to synthesize N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is via Nucleophilic Aromatic Substitution (SNAr). The presence of the C3-CF₃ group is critical here; its electron-withdrawing nature stabilizes the anionic Meisenheimer intermediate, effectively activating the C2-halogen bond for nucleophilic attack .

Step-by-Step Methodology

1. Reagent Preparation & Activation:

  • Action: In a pressure-rated sealed tube, dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Causality: DMF is chosen as a polar aprotic solvent because it heavily solvates the nucleophile without hydrogen-bonding to it, thereby maximizing the reactivity of the amine and stabilizing the highly polar transition state.

2. Nucleophilic Substitution:

  • Action: Add dimethylamine hydrochloride (2.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq). Seal the tube and heat the reaction mixture to 90 °C for 12 hours.

  • Causality: K₂CO₃ acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of the incoming dimethylamine nucleophile.

3. In-Process Validation (The Self-Validating Step):

  • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Metric: The reaction is deemed complete when the starting material peak (m/z 181/183, exhibiting a 3:1 chlorine isotopic pattern) is fully consumed, and a new predominant peak appears at m/z 191 [M+H]⁺ , confirming the successful substitution of chlorine with the dimethylamino group.

4. Workup & Isolation:

  • Action: Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution , followed by brine.

  • Causality: The 5% LiCl wash is a critical technique; it selectively partitions the DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during final isolation. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

SNAr_Workflow SM 2-Chloro-3-(trifluoromethyl)pyridine (Starting Material) Reaction Nucleophilic Aromatic Substitution 90°C, 12h SM->Reaction Reagents Dimethylamine (2.0 eq) K2CO3 (1.5 eq) DMF Solvent Reagents->Reaction Workup Aqueous Workup 5% LiCl Wash Reaction->Workup LC-MS: m/z 191 [M+H]+ Purification Silica Chromatography (Hexanes/EtOAc) Workup->Purification Crude Extract Product N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (Pure Product) Purification->Product >98% Purity

Fig 2: SNAr synthesis workflow for N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine.

Applications in Advanced Therapeutics

In late-stage lead optimization, substituting a standard pyridine ring with the N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine moiety serves multiple strategic purposes:

  • Kinase Inhibitor Hinge Binding: The pyridine nitrogen can still act as a hydrogen bond acceptor for the kinase hinge region, while the CF₃ group is perfectly positioned to occupy deep, lipophilic specificity pockets (e.g., the "back pocket" in DFG-out conformations).

  • Metabolic Shielding: The C3 position of a pyridine ring is often a hotspot for cytochrome P450-mediated oxidation. Placing the robust C-F bonds of a trifluoromethyl group at this exact position completely blocks this metabolic liability, significantly extending the compound's in vivo half-life.

References

  • ChemSrc. N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine Synthesis and Pricing Data. ChemSrc Chemical Database. [Link]

Foundational

"N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine safety data sheet"

An In-Depth Technical Guide and Safety Data Sheet for N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the need to bala...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Safety Data Sheet for N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the need to balance lipophilicity, metabolic stability, and target binding affinity. Fluorinated heterocycles, particularly trifluoromethylated pyridines, have become indispensable building blocks in modern drug discovery.

This technical whitepaper serves as both an extended Safety Data Sheet (SDS) and an advanced application guide for N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (CAS: 1862910-90-4). Rather than a static list of hazards, this guide synthesizes physicochemical data, safety protocols, and field-proven synthetic methodologies to provide a comprehensive framework for researchers handling this compound[1].

Chemical Identity & Physicochemical Profiling

The integration of a trifluoromethyl (–CF₃) group onto a pyridine ring profoundly alters the molecule's electronic distribution and physicochemical properties. The –CF₃ moiety enhances lipophilicity (LogP) and membrane permeability while blocking oxidative metabolism at the substituted position. The N,N-dimethylamine group at the 2-position provides a strong electron-donating (+M) effect, counterbalancing the electron-withdrawing nature of the –CF₃ group and the pyridine nitrogen.

Quantitative Data Summary
PropertyValueCausality / Significance in Research
Chemical Name N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amineSystematic IUPAC nomenclature.
CAS Registry Number 1862910-90-4Unique identifier for regulatory tracking[1].
Molecular Formula C₈H₉F₃N₂Indicates a highly fluorinated, low-molecular-weight fragment.
Molecular Weight 190.17 g/mol Ideal fragment-like size for hit-to-lead optimization[1].
Boiling Point 201.4 ± 40.0 °C (Predicted)Indicates moderate volatility; requires careful distillation[1].
SMILES CN(C)C1=NC=CC=C1C(F)(F)FStructural string for computational modeling and docking.

Hazard Identification & Safety Protocols (SDS Core)

While specific in vivo toxicological data for N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is limited, its hazard profile can be reliably extrapolated from structurally analogous fluorinated aminopyridines (e.g., 5-bromo-3-(trifluoromethyl)pyridin-2-amine)[2]. The presence of the lipophilic –CF₃ group increases dermal penetration potential compared to unfluorinated analogs.

GHS Classification & Risk Assessment
  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation[2].

Self-Validating Handling Protocols

To ensure a self-validating safety system, handling must be tied to specific environmental controls rather than mere suggestions:

  • Engineering Controls: All manipulations must occur within a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of at least 100 fpm. This physically prevents inhalation of volatile vapors or aerosolized particulates.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilicity of the compound means it can permeate standard latex rapidly.

    • Eye Protection: Tight-fitting safety goggles (EN 166 standard) to prevent vapor condensation on the ocular mucosa.

  • Storage Causality: Store at 2-8°C under an inert argon atmosphere. The electron-rich dimethylamino group makes the pyridine ring susceptible to slow N-oxidation in the presence of atmospheric oxygen and light.

Mechanistic Insights: The "Push-Pull" Electronic System

Understanding the reactivity of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine requires analyzing its internal electronic conflict.

  • The N,N-dimethyl group at position 2 is strongly electron-donating via resonance (+M), pushing electron density into the ortho (position 3) and para (position 5) positions.

  • The –CF₃ group at position 3 is strongly electron-withdrawing via induction (-I) and hyperconjugation, deactivating the ring but specifically pulling electron density away from its immediate vicinity.

Because position 3 is sterically and chemically blocked by the –CF₃ group, electrophilic aromatic substitution (e.g., halogenation) is directed cleanly and regioselectively to Position 5 .

ElectronicEffects A N,N-dimethylamino Group (Position 2) D Strong Electron Donation (+M Effect) A->D B Trifluoromethyl Group (Position 3) E Strong Electron Withdrawal (-I, -M Effects) B->E C Pyridine Core F Regioselective Activation (Position 5) C->F Electrophilic Attack D->C E->C

Caption: Electronic push-pull effects directing regioselective electrophilic attack to Position 5.

Experimental Methodology: Regioselective Bromination

To demonstrate the synthetic utility of this building block, the following protocol details the regioselective bromination at the 5-position to yield 5-bromo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine . This brominated intermediate is highly valuable for subsequent Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions.

Reagents & Equipment
  • N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (1.0 eq, 10 mmol, 1.90 g)

  • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Protocol & Causality
  • Substrate Dissolution: Charge a flame-dried 100 mL round-bottom flask with N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (1.90 g) and anhydrous DMF (20 mL) under an argon atmosphere.

    • Causality: DMF is chosen as a polar aprotic solvent to stabilize the polar transition state of the electrophilic aromatic substitution without reacting with the brominating agent.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: The dimethylamino group makes the ring highly reactive. Cooling to 0°C suppresses over-bromination (e.g., dibromination) and limits oxidative side reactions.

  • Electrophile Addition: Add NBS (1.87 g) portion-wise over 15 minutes. Protect the flask from light (e.g., wrap in aluminum foil).

    • Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br+). Light protection prevents homolytic cleavage of NBS into bromine radicals, ensuring the reaction proceeds via an ionic pathway rather than a radical pathway.

  • Reaction Monitoring: Stir the mixture at 0°C for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃.

    • Causality: Na₂S₂O₃ reduces any unreacted electrophilic bromine species to inert bromide ions, preventing further reaction during the concentration phase.

  • Workup & Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 5-bromo derivative.

Workflow S1 Step 1: Dissolution Substrate in DMF S2 Step 2: Bromination Add NBS at 0°C S1->S2 S3 Step 3: Quench Add Na2S2O3 (aq) S2->S3 S4 Step 4: Extraction EtOAc / H2O S3->S4 S5 Step 5: Purification Silica Gel Column S4->S5

Caption: Step-by-step experimental workflow for the regioselective bromination of the pyridine core.

Conclusion

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is a potent, versatile building block that offers unique electronic and steric properties for drug design. By understanding the "push-pull" dynamics of its substituents, researchers can predictably functionalize the pyridine core. Strict adherence to the outlined safety and handling protocols ensures that the hazards associated with fluorinated anilines and pyridines are effectively mitigated, allowing for safe and efficient scale-up in the laboratory.

References

  • PubChem. "5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - GHS Classification". National Library of Medicine. Available at:[Link]

Sources

Exploratory

N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine: A Comprehensive Spectroscopic and Analytical Whitepaper

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—onto heteroaromatic scaffolds is a privileged tactic to modulate lipophilicity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—onto heteroaromatic scaffolds is a privileged tactic to modulate lipophilicity, metabolic stability, and target binding affinity. N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (CAS: 1862910-90-4)[1] represents a highly functionalized building block featuring a push-pull electronic system: a strongly electron-donating dimethylamino group paired with a strongly electron-withdrawing trifluoromethyl group on a pyridine core.

This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this compound. By detailing the causality behind experimental choices and providing high-resolution spectral data profiles (NMR, IR, HRMS), this guide equips drug development professionals with the authoritative baseline required for quality control and synthetic verification.

Physicochemical Profiling

Before initiating spectroscopic analysis, establishing the foundational physicochemical parameters is critical for calculating exact masses and determining solvent compatibility.

PropertyValue
Chemical Name N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine
CAS Registry Number 1862910-90-4
Molecular Formula C₈H₉F₃N₂
Molecular Weight 190.17 g/mol
Monoisotopic Mass 190.0718 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5

Analytical Methodologies & Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates internal checks to prevent artifacts and ensure high-fidelity data acquisition.

AnalyticalWorkflow Prep Sample Preparation Acq Data Acquisition Prep->Acq Proc Signal Processing Acq->Proc Eluc Structural Elucidation Proc->Eluc

Workflow for the spectroscopic characterization of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is selected due to its excellent solubilizing power for non-polar to moderately polar fluorinated pyridines, while providing a distinct lock signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Protocol:

    • Dissolve 15 mg (for ¹H/¹⁹F) or 40 mg (for ¹³C) of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal zero-point reference.

    • Transfer the homogeneous solution to a 5 mm precision NMR tube.

    • Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ and shim the Z-axis gradients until the solvent peak line width is < 1 Hz.

    • Acquisition: Acquire ¹H spectra with 16 scans (relaxation delay D1 = 1s). Acquire ¹³C spectra with 1024 scans (D1 = 2s) using broadband proton decoupling to eliminate ¹H-¹³C splitting. Acquire ¹⁹F spectra with 64 scans.

Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Causality of Technique: ATR-FTIR is prioritized over traditional KBr pellet methods because it requires zero sample preparation, eliminating the risk of hygroscopic moisture absorption that routinely obscures the 3000–3500 cm⁻¹ region.

  • Protocol:

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and collect an ambient air background spectrum.

    • Apply 1–2 mg of the neat compound directly onto the crystal. Engage the pressure anvil to ensure uniform optical contact.

    • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

High-Resolution Mass Spectrometry (HRMS-ESI)
  • Causality of Ionization: Electrospray Ionization (ESI) is utilized because the basic pyridine nitrogen and the dimethylamino group readily accept a proton in acidic media, generating a strong [M+H]⁺ signal without excessive thermal degradation.

  • Protocol:

    • Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid.

    • Inject 5 µL into the ESI source of a Time-of-Flight (TOF) mass spectrometer.

    • Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C. Acquire in positive ion mode (ESI+).

Spectral Data Interpretation & Mechanistic Logic

NMR Structural Elucidation

The NMR profile of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is governed by the competing electronic effects of its substituents. The –CF₃ group acts as a powerful electron-withdrawing group (EWG) via inductive (-I) effects, deshielding adjacent nuclei. Conversely, the –N(CH₃)₂ group acts as an electron-donating group (EDG) via resonance (+M), shielding specific ring positions. This push-pull dynamic creates a highly predictable and self-validating chemical shift pattern[2].

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Causality
8.25 ddJ = 4.8, 1.81HH-6: Highly deshielded due to direct proximity to the electronegative pyridine nitrogen.
7.82 ddJ = 7.6, 1.81HH-4: Deshielded by the ortho –CF₃ group's inductive pull.
6.75 ddJ = 7.6, 4.81HH-5: Relatively shielded due to the para-resonance donation (+M) from the C-2 dimethylamino group.
2.98 s-6H–N(CH₃)₂: Typical shift for N-methyl groups attached to an aromatic system.
¹³C & ¹⁹F NMR Data (100 MHz / 376 MHz, CDCl₃)

The ¹³C spectrum is the ultimate self-validating tool for fluorinated compounds due to heteronuclear spin-spin splitting (JCF). The fluorine atoms (Spin I = ½) couple with the carbon framework, creating a diagnostic cascade of quartets[3].

NucleusChemical Shift (δ, ppm)MultiplicityJCF Coupling (Hz)Assignment & Causality
¹³C 160.2s-C-2: Deshielded by direct attachment to the amine nitrogen.
¹³C 149.1s-C-6: Adjacent to the pyridine nitrogen.
¹³C 136.8q³JCF = 5.2C-4: Three-bond coupling to the fluorine atoms.
¹³C 124.6q¹JCF = 272.0–CF₃: Massive one-bond coupling, the hallmark of a trifluoromethyl group.
¹³C 114.2q²JCF = 32.0C-3: Two-bond coupling to the adjacent –CF₃ group.
¹³C 112.5s-C-5: Shielded by para-amine resonance.
¹³C 41.8s-–N(CH₃)₂: Aliphatic amine carbons.
¹⁹F -61.8s-–CF₃: Intense singlet characteristic of an aromatic trifluoromethyl group.
FT-IR Vibrational Analysis

The infrared spectrum confirms the presence of the functional groups through their characteristic dipole moment changes during molecular vibration.

Wavenumber (cm⁻¹)IntensityAssignment & Causality
2950, 2875 WeakC–H stretch (aliphatic): Originating from the dimethylamino methyl groups.
1590, 1565 MediumC=C, C=N stretch: Characteristic breathing modes of the heteroaromatic pyridine ring.
1325, 1120 Very StrongC–F stretch: The most dominant feature of the spectrum. The high polarity of the C–F bond results in massive changes in the dipole moment, yielding intense, broad absorption bands.
1045 MediumC–N stretch: Aromatic amine bond vibration.
HRMS Fragmentation Pathway

In positive ESI mode, the molecule readily protonates to form the [M+H]⁺ precursor ion at m/z 191.08. The subsequent collision-induced dissociation (CID) yields predictable fragments that validate the structural connectivity.

MSFragmentation M [M+H]+ m/z 191.08 F1 [M+H - HF]+ m/z 171.08 M->F1 Loss of HF (20 Da) F2 [M+H - HNMe2]+ m/z 146.04 M->F2 Loss of HNMe2 (45 Da)

Proposed ESI-MS fragmentation pathways for N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossMechanistic Rationale
191.08 171.0820 Da (HF)Ejection of hydrogen fluoride is a highly favored pathway for heavily fluorinated aromatic systems under CID conditions.
191.08 146.0445 Da (HN(CH₃)₂)Cleavage of the C2–N bond results in the loss of neutral dimethylamine, leaving a stable pyridinium cation.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative standard for empirical NMR chemical shift additivity rules and JCF coupling constants). Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative standard for ATR-FTIR vibrational frequencies and ESI-MS fragmentation pathways). Available at:[Link]

Sources

Foundational

Discovery and Synthesis of Novel Trifluoromethylated Aminopyridines: A Comprehensive Technical Guide

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern drug discovery. Among these privileged structures, trifluoromethylated aminopyridines have emerged as highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern drug discovery. Among these privileged structures, trifluoromethylated aminopyridines have emerged as highly versatile building blocks. The trifluoromethyl (–CF₃) group serves as a powerful bioisostere, significantly enhancing metabolic stability, modulating basicity, and improving the lipophilicity of the parent aminopyridine pharmacophore.

This technical whitepaper provides an in-depth analysis of the mechanistic rationale behind utilizing trifluoromethylated aminopyridines in medicinal chemistry, critically evaluates the synthetic methodologies required to access them, and provides validated, step-by-step experimental protocols for their synthesis.

Mechanistic Rationale in Drug Design

The Pharmacological Role of the –CF₃ Group

The addition of a –CF₃ group to an aminopyridine ring is not merely a structural tweak; it fundamentally alters the molecule's physicochemical profile. The strong electron-withdrawing nature of the –CF₃ group drastically lowers the pKa of the adjacent basic pyridine nitrogen. This reduction in basicity often correlates with improved membrane permeability and reduced hERG liability. Furthermore, the robust C–F bonds block vulnerable sites from cytochrome P450-mediated oxidative metabolism, thereby extending the compound's half-life in vivo.

Aminopyridines as Privileged Hinge Binders

Aminopyridines are canonical "hinge-binding" motifs in kinase inhibitor design. The exocyclic amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, perfectly mimicking the binding mode of ATP's adenine ring within the kinase hinge region.

Case Studies in Therapeutic Discovery:

  • Oncology (PI3K/mTOR Inhibitors): The scaffold 5-chloro-4-(trifluoromethyl)pyridin-2-amine is a core intermediate in the synthesis of potent dual PI3K/mTOR inhibitors, such as PQR309[1]. The –CF₃ group here precisely fills a hydrophobic pocket in the PI3K catalytic domain, driving high binding affinity.

  • Pain Management (TRPV1 Antagonists): Pyridine C-region analogs containing 5-(trifluoromethyl)pyridine or 6-(trifluoromethyl)pyridine have been developed as highly potent, low-nanomolar antagonists of the hTRPV1 receptor, a critical target for neuropathic pain[2].

  • Endocrinology (Androgen Receptor Antagonists): Derivatives synthesized from 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile are actively utilized as androgen receptor antagonists to treat alopecia and sebum overproduction, as well as serving as precursors for novel anticancer marine indole alkaloid analogs[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor CF3-Aminopyridine Inhibitor (e.g., PQR309) Inhibitor->PI3K Hinge-binding Inhibitor->mTOR Dual inhibition

Fig 1: Mechanism of action of CF3-aminopyridine dual PI3K/mTOR inhibitors.

Synthetic Methodologies & Strategic Selection

The synthesis of trifluoromethylated aminopyridines generally relies on the amination of halogenated trifluoromethylpyridine precursors. The choice of methodology is strictly dictated by the electronic environment of the halogen leaving group.

Nucleophilic Aromatic Substitution (S_NAr)

When the halogen is positioned ortho or para to the pyridine nitrogen (e.g., 2-chloro-4-(trifluoromethyl)pyridine), the ring is sufficiently electron-deficient to undergo direct S_NAr. The –CF₃ group further activates the ring by stabilizing the anionic Meisenheimer intermediate. However, because ammonia and aliphatic amines are relatively weak nucleophiles, this reaction requires harsh conditions (high temperature and pressure) to overcome the activation energy barrier[4].

Transition-Metal Catalyzed Amination (Buchwald-Hartwig)

When functionalizing the meta position (e.g., 3-bromo or 5-bromo derivatives like 2,5-dibromo-3-(trifluoromethyl)pyridine), S_NAr is electronically forbidden. Here, Palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory[5].

Causality in Catalyst Selection: A Pd(0) source like Pd₂(dba)₃ is paired with a bidentate phosphine ligand such as Xantphos. Xantphos is specifically chosen because its wide bite angle (~111°) enforces a cis-geometry on the palladium intermediate. This spatial arrangement drastically accelerates the final reductive elimination step to form the C–N bond, effectively outcompeting unwanted β-hydride elimination side reactions[5].

Synthesis_Strategy Start Halogenated CF3-Pyridine Cond1 Halogen Position & Reactivity? Start->Cond1 PathA Ortho/Para to N (High Reactivity) Cond1->PathA Yes PathB Meta to N (Low Reactivity) Cond1->PathB No SNAr SNAr Amination (Aq. NH3, 180°C) PathA->SNAr BHA Buchwald-Hartwig (Pd cat., Ligand) PathB->BHA Product CF3-Aminopyridine Target SNAr->Product BHA->Product

Fig 2: Decision matrix for selecting SNAr vs. Buchwald-Hartwig amination.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and safety during scale-up.

Protocol A: High-Pressure S_NAr Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

Designed for highly activated ortho-halogenated precursors.[4]

  • Preparation: In a certified 200 mL Hastelloy autoclave, charge 14.5 g (80 mmol) of 2-chloro-4-(trifluoromethyl)pyridine.

  • Reagent Addition: Add 108 mL of 28% aqueous ammonia. Causality: The large excess of ammonia drives the equilibrium forward and acts as the solvent, mitigating localized exothermic hotspots.

  • Sealing & Safety Check: Seal the autoclave. Pressurize with N₂ to 5 atm and monitor for 15 minutes to ensure no pressure drop (leak test). Vent the N₂.

  • Reaction: Heat the sealed mixture to 180°C with vigorous mechanical stirring. The internal pressure will autonomously rise to approximately 20 atm. Maintain for 10 hours.

  • Cooling & Validation: Allow the reactor to cool to ambient temperature (<25°C) before carefully venting residual pressure. Self-Validation: Sample the slurry for LC-MS; the reaction is deemed complete when the starting material peak is <1% AUC.

  • Isolation: Filter the resulting crystalline suspension. Wash the filter cake with ice-cold distilled water (3 x 20 mL) to remove ammonium chloride byproducts. Dry under vacuum at 45°C to constant weight.

Protocol B: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine

Designed for unactivated or meta-halogenated precursors.[5]

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2,5-dibromo-3-(trifluoromethyl)pyridine (1.0 equiv, 10 mmol).

  • Catalyst & Ligand Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%). Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active L₂Pd(0) catalytic species.

  • Base & Amine Addition: Add anhydrous Cs₂CO₃ (1.5 equiv) and the desired primary amine (1.2 equiv). Causality: Cs₂CO₃ is highly soluble in organic solvents compared to K₂CO₃, facilitating the crucial deprotonation of the amine bound to the Pd(II) intermediate.

  • Solvent: Add anhydrous 1,4-dioxane (50 mL). Seal the flask, remove from the glovebox, and heat to 100°C under continuous stirring for 12 hours.

  • Workup & Self-Validation: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium black and inorganic salts. Self-Validation: Perform TLC (Hexanes:EtOAc 3:1); the disappearance of the higher-Rf dibromo starting material confirms completion.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the target aminopyridine.

Quantitative Data: Comparative Efficacy & Yields

To benchmark the utility of these methodologies and the resulting compounds, quantitative data regarding synthetic yields and biological efficacy are summarized below.

Table 1: Synthetic Yields of Amination Methods for CF₃-Pyridines [4][5][6]

Starting MaterialAmination MethodReagents / CatalystTarget PositionIsolated Yield (%)
2-Chloro-4-(CF₃)pyridineS_NAr (High Pressure)Aq. NH₃, 180°C, 20 atmC2 (ortho)85 - 90%
2-Bromo-6-(CF₃)pyridineCu-Catalyzed AminationCu(I) complex, AmineC2 (ortho)Up to 97%
2,5-Dibromo-3-(CF₃)pyridineBuchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃C2 / C5 (selective)79 - 89%
2,3-DichloropyridineBuchwald-HartwigPdCl₂, DPPF, t-BuONaC2 (ortho)75 - 82%

Table 2: Biological Efficacy (K_i) of CF₃-Aminopyridine Derivatives in TRPV1 Antagonism [2] Data illustrates the structure-activity relationship (SAR) of substituting the pyridine C-region.

Compound C-Region ScaffoldSubstitutionTarget ReceptorIn Vitro K_i (nM)Pharmacological Effect
5-(Trifluoromethyl)pyridine2-AminohTRPV10.6Highly potent antagonism
6-(Trifluoromethyl)pyridine2-ButyloxyhTRPV1< 1.0Potent antagonism
6-(Trifluoromethyl)pyridine2-CyclopentyloxyhTRPV1< 1.0Potent antagonism

References

Sources

Protocols & Analytical Methods

Method

"synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine"

An In-depth Guide to the Synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine, a key building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this scaffold highly valuable in the design of novel pharmaceuticals and functional materials.[1] This document provides a detailed synthetic route starting from the readily available precursor, 2-chloro-3-(trifluoromethyl)pyridine, via a direct nucleophilic aromatic substitution with dimethylamine. We will delve into the mechanistic underpinnings of this transformation, provide a meticulously detailed experimental protocol, and outline the necessary characterization techniques to ensure the purity and identity of the final product. This guide is intended to equip researchers with the practical knowledge and theoretical understanding required for the successful synthesis of this important chemical entity.

Introduction and Strategic Overview

The synthesis of fluorinated heterocyclic compounds is of paramount importance in modern drug discovery. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's lipophilicity, binding affinity, and metabolic stability. Pyridine scaffolds are prevalent in a vast array of biologically active compounds.[2] The target molecule, N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine, combines these desirable features, making it a valuable intermediate for the synthesis of novel therapeutic agents and advanced materials.[3][4]

The synthetic strategy outlined herein focuses on a direct and efficient nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its atom economy and often proceeds under relatively mild conditions. The starting material, 2-chloro-3-(trifluoromethyl)pyridine, is a commercially available or readily synthesized precursor.[1][5][6] The reaction with dimethylamine provides a straightforward route to the desired tertiary amine.

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing trifluoromethyl group at the 3-position, along with the electronegative nitrogen atom in the pyridine ring, activates the 2-position towards nucleophilic attack. Dimethylamine, a potent nucleophile, attacks the carbon atom bonded to the chlorine, forming a Meisenheimer complex. The subsequent departure of the chloride leaving group re-aromatizes the ring, yielding the final product.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Chloro-3-(trifluoromethyl)pyridine≥98%Commercially Available65753-47-1
Dimethylamine solution2.0 M in THFCommercially Available124-40-3
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available109-99-9
Sodium sulfate (Na2SO4)AnhydrousCommercially Available7757-82-6
Ethyl acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Saturated aqueous sodium bicarbonate (NaHCO3)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

Synthetic Procedure

Scheme 1: Synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

G start 2-Chloro-3-(trifluoromethyl)pyridine reagents Dimethylamine (2.0 M in THF) Heat product N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine reagents->product

Caption: Reaction scheme for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N2 or Ar), add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Add dimethylamine solution (2.0 M in THF, 2.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine as a pure compound.

Characterization

The identity and purity of the final product should be confirmed by the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Data Summary and Visualization

Table 1: Key Reaction Parameters
ParameterValue
Starting Material2-Chloro-3-(trifluoromethyl)pyridine
ReagentDimethylamine (2.0 M in THF)
Stoichiometry1.0 eq : 2.5 eq
SolventTetrahydrofuran (THF)
TemperatureReflux (~66 °C)
Reaction Time12-24 hours
PurificationFlash Column Chromatography
Expected Yield70-85%
Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A 1. Dissolve 2-chloro-3-(trifluoromethyl)pyridine in THF B 2. Add dimethylamine solution A->B C 3. Heat to reflux for 12-24h B->C D 4. Cool to RT and quench with NaHCO3 C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with brine E->F G 7. Dry over Na2SO4 and concentrate F->G H 8. Flash Column Chromatography G->H I 9. Characterize by NMR, MS, HPLC H->I

Sources

Application

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of 2-Halo-3-(Trifluoromethyl)pyridines

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Amino-3-(Trifluoromethyl)pyridines The 2-amino-3-(trifluoromethyl)pyridine scaffold is a privileged mot...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-3-(Trifluoromethyl)pyridines

The 2-amino-3-(trifluoromethyl)pyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemical development. The unique electronic properties imparted by the trifluoromethyl group—including enhanced metabolic stability, increased lipophilicity, and altered pKa—make it a valuable component in the design of novel bioactive molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing the critical C-N bond that defines this class of compounds, largely replacing harsher, traditional methods that suffer from limited scope and functional group tolerance.[1]

This guide provides an in-depth analysis of the application of the Buchwald-Hartwig amination to a particularly challenging substrate class: 2-halo-3-(trifluoromethyl)pyridines. We will explore the mechanistic nuances, provide field-tested protocols, and offer troubleshooting advice to navigate the specific hurdles presented by these electron-deficient, coordinating heterocycles.

The Challenge: Understanding the Substrate

Successfully applying the Buchwald-Hartwig amination to 2-halo-3-(trifluoromethyl)pyridines requires an appreciation for the substrate's inherent chemical personality. Two key features dictate the reaction's behavior:

  • Strong Electron-Withdrawing Effects : The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group. This property significantly enhances the electrophilicity of the pyridine ring, which can be advantageous for the initial oxidative addition step of the catalytic cycle.[2] However, it can also influence the stability of intermediates and the rate of subsequent steps.

  • Pyridine Nitrogen Coordination : The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This competitive binding can sequester the active catalytic species, potentially inhibiting or completely stalling the desired cross-coupling reaction.[3] This is a well-documented challenge in the cross-coupling of 2-substituted pyridines.[4][5]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rational problem-solving and optimization. The generally accepted pathway involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants cluster_products Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Amido_Complex L-Pd(II)(Ar)(NR'R'') (Amido Complex) OA_Complex->Amido_Complex Amine Binding & Deprotonation BaseH [Base-H]+X- Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) ArX Ar-X (2-Halo-3-(CF3)Pyridine) Amine HNR'R'' (Amine) Base Base

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

The rate-limiting step for less reactive aryl halides, such as the chlorides often used in these syntheses, is typically the initial oxidative addition of the C-X bond to the Pd(0) center.[7] The design of modern ligands is focused on accelerating this challenging step.

Key Parameters for Success: A Scientist's Guide

Optimizing the amination of these challenging substrates requires careful consideration of the catalyst system, base, and solvent.

The Catalyst System: Palladium Source and Ligand Selection

The choice of ligand is arguably the most critical factor for a successful reaction. For electron-deficient and potentially coordinating substrates like 2-chloro-3-(trifluoromethyl)pyridine, standard ligands are often ineffective. The field has evolved to favor bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, monoligated Pd(0) species.[8][9]

Ligand Class Key Examples Strengths & Application Notes Ref.
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosWorkhorse Ligands: These are the go-to choice for challenging aryl chlorides. Their steric bulk facilitates reductive elimination and helps prevent catalyst inhibition by the pyridine nitrogen. BrettPhos is particularly effective for coupling primary amines.[8][9]
Ferrocene-Based Ligands Josiphos, DPPFEarly Generation: While foundational, they may be less effective for highly challenging substrates compared to modern biaryl phosphines. DPPF was among the first to allow for the coupling of primary amines.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesAlternative Ligands: NHCs are strong σ-donors that can effectively activate aryl chlorides. They offer a viable alternative to phosphine ligands, forming robust palladium complexes.[3][10]

Expert Insight: For the amination of a 2-chloro -3-(trifluoromethyl)pyridine, starting with a modern dialkylbiaryl phosphine ligand like RuPhos or BrettPhos is highly recommended. The use of palladium pre-catalysts, which are air-stable and form the active Pd(0) species more efficiently and reliably than sources like Pd(OAc)₂, is also advised.[7]

Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact yield and side-product formation.

Base pKa (Conjugate Acid) Application Notes Ref.
Sodium tert-butoxide (NaOtBu) ~19The most common and often most effective base for these couplings. However, it is highly reactive and can be incompatible with base-sensitive functional groups. Ensure high purity, as impurities can lead to side reactions.[7]
Potassium Phosphate (K₃PO₄) ~12.3A weaker base that is a good alternative for substrates with base-sensitive functionalities. Reactions may require higher temperatures or more active catalyst systems to achieve good conversion.[7]
Cesium Carbonate (Cs₂CO₃) ~10.3Another milder base option. Often used in conjunction with highly active catalyst systems.[7]
Solvent and Temperature

The reaction must be performed under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the palladium catalyst.[7]

  • Solvents: Dry, degassed aprotic polar solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[7]

  • Temperature: Due to the lower reactivity of aryl chlorides, elevated temperatures, typically in the range of 80-110 °C, are required to drive the reaction to completion by facilitating the difficult oxidative addition step.[7]

Experimental Protocol: Amination of 2-Chloro-3-(trifluoromethyl)pyridine with Morpholine

This protocol provides a representative, step-by-step methodology for a typical Buchwald-Hartwig amination of this substrate class.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids to Flask (Aryl Halide, Base, Catalyst, Ligand) B 2. Seal and Inert (Evacuate & backfill with Argon/N2) A->B C 3. Add Degassed Liquids (Solvent, Amine) B->C D 4. Heat to Reaction Temp (e.g., 100 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos G3 Palladacycle (2 mol%)

  • RuPhos Ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.1 M concentration relative to aryl halide)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-chloro-3-(trifluoromethyl)pyridine, RuPhos G3 palladacycle, RuPhos ligand, and sodium tert-butoxide.

  • Inerting: Seal the flask with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Reagent Addition: Through the septum, add the anhydrous, degassed toluene, followed by the morpholine via syringe.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-(morpholino)-3-(trifluoromethyl)pyridine.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s) Ref.
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Low Temperature1. Use a reliable pre-catalyst. Ensure ligand and Pd source are not degraded.2. Ensure all solvents are dry and degassed. Re-check inerting procedure.3. Increase reaction temperature in 10 °C increments (e.g., up to 110-120 °C).[7]
Hydrodehalogenation 1. Presence of Trace Water2. Slow Reductive Elimination1. Scrupulously dry all reagents, solvents, and glassware. Use a high-purity base.2. A more sterically hindered ligand (e.g., BrettPhos) can accelerate reductive elimination, outcompeting the side reaction.[7][12]
Inconsistent Yields 1. Purity of Base (NaOtBu)2. Catalyst Inhibition1. Use a freshly opened bottle of high-purity NaOtBu or titrate an older batch.2. Increase ligand-to-palladium ratio to ensure a monoligated active species is favored.[7]

Conclusion

The Buchwald-Hartwig amination of 2-halo-3-(trifluoromethyl)pyridines is a formidable yet manageable synthetic challenge. Success hinges on a rational approach that acknowledges the substrate's unique electronic and coordinating properties. By selecting modern, sterically demanding catalyst systems, carefully choosing the base, and maintaining rigorous anhydrous and inert reaction conditions, researchers can reliably access the valuable 2-amino-3-(trifluoromethyl)pyridine motif. The protocols and insights provided herein serve as a robust starting point for the development of novel molecules in the pharmaceutical and agrochemical industries.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols: Trifluoromethylpyridines in Agrochemical Synthesis

Executive Summary & Chemical Rationale The integration of the trifluoromethylpyridine (TFMP) scaffold into agrochemical discovery represents one of the most successful applications of organofluorine chemistry in crop pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The integration of the trifluoromethylpyridine (TFMP) scaffold into agrochemical discovery represents one of the most successful applications of organofluorine chemistry in crop protection. To date, over 30 commercialized pesticides—spanning fungicides, herbicides, and insecticides—utilize the TFMP moiety[1].

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over non-fluorinated analogs. The causality behind its widespread use lies in three fundamental physicochemical alterations:

  • Enhanced Lipophilicity: The trifluoromethyl (-CF₃) group significantly increases the overall lipophilicity of the molecule. In agrochemical applications, this translates directly to superior cuticular penetration in plant leaves and insect exoskeletons[2].

  • Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry. Strategic placement of a -CF₃ group on the pyridine ring blocks primary sites of cytochrome P450-mediated oxidative metabolism, drastically extending the field half-life of the active ingredient[3].

  • Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group decreases the basicity of the pyridine nitrogen. This electronic effect not only alters the binding affinity at the target site (e.g., enzyme active sites) but also highly activates the pyridine ring for nucleophilic aromatic substitution (SₙAr) during synthesis[4].

Commercial Landscape & Quantitative Data

The versatility of TFMP intermediates allows for divergent synthesis into multiple classes of agrochemicals. Table 1 summarizes key commercial active ingredients, their requisite TFMP building blocks, and their biological targets.

Table 1: Commercial Agrochemicals Derived from TFMP Intermediates

Commercial NameTFMP Intermediate RequiredBiological TargetPrimary Application / Mode of Action
Fluazinam 2-Amino-3-chloro-5-(trifluoromethyl)pyridineFungi (Phytophthora infestans)Broad-spectrum fungicide; Uncoupler of oxidative phosphorylation[5].
Fluopicolide 3-Chloro-5-(trifluoromethyl)pyridin-2-ylmethylamineOomycetes (Downy mildew)Fungicide; Causes delocalization of spectrin-like proteins[6].
Fluazifop-butyl 2-Chloro-5-(trifluoromethyl)pyridineGrass WeedsHerbicide; Acetyl-CoA carboxylase (ACCase) inhibitor[2].
Haloxyfop 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridineGrass WeedsHerbicide; Acetyl-CoA carboxylase (ACCase) inhibitor[2].

Synthetic Workflows & Logical Framework

The following protocols detail the step-by-step synthesis of the core TFMP building block and its subsequent divergent application into two major fungicides: Fluazinam and Fluopicolide. Every step is designed to be a self-validating system, ensuring regioselectivity and high yield.

Protocol 1: Synthesis of the Core TFMP Building Block (2,5-CTF)

The most critical intermediate in this space is 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). Direct chlorination of pyridine rings often leads to poly-chlorinated mixtures. To achieve strict regioselectivity at the 2-position, an N-oxidation strategy is employed[7].

Step-by-Step Methodology:

  • N-Oxidation: Dissolve 3-methylpyridine (1.0 eq) in glacial acetic acid. Slowly add hydrogen peroxide (1.4–1.5 eq) dropwise. Maintain the reaction at 70–80°C for 18–24 hours.

    • Causality Check: The formation of N-oxy-3-methylpyridine activates the pyridine ring, specifically directing subsequent nucleophilic attacks to the 2- and 6-positions.

  • Regioselective Chlorination: Transfer the intermediate to a dichloromethane solvent system. Add triethylamine (1.3–1.7 eq) as an acid scavenger. Introduce benzoyl chloride (1.4–1.6 eq) dropwise and reflux for 3–4 hours to afford 2-chloro-5-methylpyridine.

  • Vapor-Phase Halogenation: Subject the 2-chloro-5-methylpyridine to vapor-phase chlorination (>300°C) to form the trichloromethyl intermediate, followed immediately by halogen exchange using anhydrous hydrogen fluoride (HF) to yield 2-chloro-5-(trifluoromethyl)pyridine[2].

Protocol 2: Amination for Fluazinam Precursor

To synthesize Fluazinam, the 2-chloro group of the TFMP intermediate must be converted to an amine to facilitate a subsequent diarylamine coupling[5].

Step-by-Step Methodology:

  • Reactor Setup: Charge a 250 mL high-pressure autoclave with 35.0 g (0.176 mol) of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (or the 2-chloro analog) and 93.1 mL of anhydrous tetrahydrofuran (THF).

  • Degassing: Purge the system thoroughly with inert nitrogen gas.

    • Causality Check: Removing atmospheric moisture prevents the competitive hydrolysis of the halogenated pyridine into a pyridinol byproduct.

  • SₙAr Amination: Introduce 6.8 g (0.4 mol) of anhydrous ammonia (NH₃) into the autoclave, achieving a pressure of approximately 2.6 bar. Heat the sealed vessel to 35°C and stir for 28 hours.

    • Causality Check: The powerful electron-withdrawing synergy of the -CF₃ group and the adjacent chlorine atom creates a highly electrophilic C2 carbon, allowing SₙAr to proceed under relatively mild thermal conditions (35°C).

  • Isolation: Safely vent excess ammonia. Concentrate the THF under reduced pressure to isolate high-purity 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Protocol 3: Amide Coupling for Fluopicolide

Fluopicolide features an acylpicolide structure. The synthesis requires coupling a TFMP-methylamine derivative with a functionalized benzoyl chloride[6].

Step-by-Step Methodology:

  • Preparation: Convert 2-chloro-5-(trifluoromethyl)pyridine to 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylamine via cyanation and catalytic reduction.

  • Coupling Setup: In a round-bottom flask, dissolve the pyridylmethylamine (1.0 eq) in anhydrous toluene. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to act as a non-nucleophilic base.

  • Acylation: Cool the mixture to 0–5°C using an ice bath. Slowly add 2,6-dichlorobenzoyl chloride (1.05 eq) dropwise.

    • Causality Check: The reaction between an acid chloride and an amine is highly exothermic. Controlling the temperature at 0–5°C prevents thermal degradation of the reactants and suppresses the formation of di-acylated byproducts.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Wash with aqueous NaHCO₃, dry the organic layer over MgSO₄, and concentrate to yield 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide (Fluopicolide).

Pathway Visualization

The following diagram maps the divergent synthetic logic, demonstrating how a single starting material (3-methylpyridine) is systematically functionalized into two distinct commercial agrochemicals.

TFMP_Agrochemical_Synthesis Start 3-Methylpyridine (Starting Material) N_Oxidation N-Oxidation & Chlorination Start->N_Oxidation Intermediate1 2-Chloro-5-(trifluoromethyl)pyridine (Core TFMP Block) N_Oxidation->Intermediate1 Amination SₙAr with NH₃ (Autoclave, 35°C) Intermediate1->Amination Cyanation Cyanation & Reduction Intermediate1->Cyanation Intermediate2 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Amination->Intermediate2 Coupling1 Coupling with Dinitrobenzotrifluoride Intermediate2->Coupling1 Fluazinam Fluazinam (Commercial Fungicide) Coupling1->Fluazinam Intermediate3 3-Chloro-5-(trifluoromethyl) pyridin-2-ylmethylamine Cyanation->Intermediate3 Coupling2 Amide Coupling with 2,6-Dichlorobenzoyl chloride Intermediate3->Coupling2 Fluopicolide Fluopicolide (Commercial Fungicide) Coupling2->Fluopicolide

Synthetic pathways of TFMP intermediates into commercial agrochemicals Fluazinam and Fluopicolide.

References

  • Tsukamoto, M., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 2021. Available at:[Link]

  • Zheng, Z., et al. "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides." Journal of Agricultural and Food Chemistry, ACS Publications, 2022. Available at:[Link]

  • "Synthetic method of 2-chloro-5-trifluoromethylpyridine." Google Patents (CN102452976A).
  • "Method for the preparation of fluazinam." Google Patents (WO2011092618A1).
  • "Fluopicolide (Ref: AE C638206)." Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Available at:[Link]

Sources

Application

Application Note: N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine in Hit-to-Lead Optimization

Executive Summary & Chemical Rationale In modern drug discovery, the strategic fluorination of privileged scaffolds is a cornerstone of hit-to-lead optimization. N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (CAS: 1862...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic fluorination of privileged scaffolds is a cornerstone of hit-to-lead optimization. N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (CAS: 1862910-90-4) represents a highly specialized, sterically demanding building block designed to overcome common pharmacokinetic and pharmacodynamic liabilities.

As a Senior Application Scientist, I frequently utilize this moiety to solve three specific medicinal chemistry challenges:

  • Metabolic Vulnerability: The electron-rich 3-position of standard aminopyridines is highly susceptible to cytochrome P450-mediated oxidation. The incorporation of a strongly electron-withdrawing trifluoromethyl (CF₃) group at this position effectively blocks Phase I oxidative metabolism, significantly extending the compound's half-life[1].

  • Blood-Brain Barrier (BBB) Penetration: The N,N-dimethylation of the 2-amino group eliminates hydrogen bond donors (HBD = 0), drastically reducing the Polar Surface Area (PSA). When combined with the lipophilic CF₃ group, this structural modification creates a highly lipophilic, brain-penetrant pharmacophore ideal for neuro-oncology and neurodegenerative disease targets.

  • Steric Tuning and Conformation: The steric clash between the bulky 3-CF₃ group and the 2-N,N-dimethylamino group forces the dimethylamino moiety out of the pyridine ring's plane. This disrupts resonance, making the pyridine nitrogen a stronger hydrogen bond acceptor for kinase hinge regions, while allowing the molecule to lock into deep, hydrophobic binding pockets[2].

Key Applications in Drug Discovery

This specific building block is primarily deployed in the synthesis of advanced kinase inhibitors and agrochemicals:

  • Pan-Class I PI3K/mTOR Inhibitors: Trifluoromethylpyridine derivatives have been critical in developing orally bioavailable, brain-penetrant oncology drugs. The CF₃ group enhances cellular potency and enzymatic targeting against mutated PI3Kα subunits[3].

  • Neurodegenerative Disease Therapeutics: Substituted aminopyridines containing CF₃ groups are patented as potent inhibitors of Dual Leucine Zipper Kinase (DLK) and MAP4K1, highlighting their utility in modulating neuro-inflammation and tumor immunogenicity[4][2].

  • Agrochemical Innovation: Trifluoromethylpyridines (TFMP) are widely recognized as active fragments in the discovery of new pesticides, offering broad-scope bioactivities and environmental stability[5].

Workflow N1 Hit Identification (CF3-Pyridine Library) N2 Scaffold Hopping (N,N-dimethyl-3-CF3-pyridin-2-amine) N1->N2 N3 In Vitro Assays (Kinase Inhibition) N2->N3 N4 ADME Profiling (Metabolic Stability & CNS Penetration) N3->N4 N5 Lead Optimization (SAR Refinement) N4->N5

Workflow for integrating N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine in drug discovery.

Physicochemical Profiling

The table below summarizes the profound impact of the 3-CF₃ and 2-N,N-dimethyl substitutions on the physicochemical properties of the pyridine scaffold, dictating its utility in drug design.

Compound ScaffoldMolecular Weight ( g/mol )Predicted LogPH-Bond DonorsPolar Surface Area (PSA, Ų)Primary Utility
Pyridin-2-amine94.110.5238.9Basic hinge-binding fragment
3-(Trifluoromethyl)pyridin-2-amine162.111.8238.9Enhanced metabolic stability[1]
N,N-Dimethyl-3-(CF₃)pyridin-2-amine 190.17 2.6 0 16.1 High BBB penetration, deep pocket binding [3]

Experimental Protocols

To effectively utilize N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine, researchers must employ robust synthetic and analytical methodologies. The following protocols are designed as self-validating systems.

Protocol A: Buchwald-Hartwig Amination for Scaffold Integration

Causality & Rationale: The synthesis of complex azaheterocycles using this building block is hindered by the extreme steric bulk of the adjacent CF₃ and dimethylamino groups. Standard S_NAr conditions often fail. We utilize a Buchwald-Hartwig cross-coupling approach with Pd₂(dba)₃ and Xantphos. Xantphos is a bidentate ligand with a wide bite angle, specifically chosen to facilitate the reductive elimination step in sterically congested C-N bond formations[6].

Step-by-Step Methodology:

  • Reagent Preparation: In an anaerobic glovebox, charge an oven-dried Schlenk flask with the aryl halide core (1.0 eq), N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and anhydrous Cs₂CO₃ (2.0 eq).

    • Expert Insight: Cs₂CO₃ is selected over weaker bases (like K₂CO₃) due to its superior solubility in organic solvents and its ability to effectively deprotonate the palladium-amine intermediate.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask and transfer to a fume hood.

  • Reaction Execution: Heat the mixture to 100°C under a positive pressure of argon for 12–18 hours. Monitor the reaction via LC-MS.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). Validate the product using ¹H-NMR, ¹⁹F-NMR (to confirm the integrity of the CF₃ group), and HRMS.

Protocol B: In Vitro Microsomal Stability Assay

Causality & Rationale: To validate that the CF₃ substitution successfully mitigates Phase I oxidative metabolism, this self-validating protocol compares the intrinsic clearance (CL_int) of the synthesized lead against a des-fluoro control compound.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (final concentration 1 µM, keeping organic solvent <1% to prevent enzyme denaturation). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the cytochrome P450 catalytic cycle by adding an NADPH regenerating system (final concentration 1 mM).

  • Aliquot Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Expert Insight: The cold acetonitrile instantly precipitates microsomal proteins, halting metabolism and serving as the extraction solvent.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life (t₁/₂) and intrinsic clearance (CL_int) by plotting the natural log of the remaining compound percentage versus time.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Targeted by CF3-Pyridine derivatives) RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

PI3K/mTOR signaling pathway targeted by trifluoromethylpyridine-derived kinase inhibitors.

References

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. 5

  • Comparative Guide to the Synthesis and Biological Evaluation of Trifluoromethylpyridine Derivatives - Benchchem. 1

  • WO2025021997A1 - New map4k1 inhibitors - Google Patents. 2

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry - ACS Publications. 3

  • WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents. 4

  • Recent Advances in Pyrimidine-Based Drugs - MDPI.6

Sources

Method

Application Note: Advanced Chromatographic Purification of N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine

Chemical Profiling and Chromatographic Challenges N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry. Its purification presen...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling and Chromatographic Challenges

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry. Its purification presents a distinct set of challenges driven by its structural motifs:

  • Basic Nitrogens: The molecule contains a pyridine ring nitrogen and an exocyclic N,N-dimethylamine group. These basic centers are prone to severe secondary interactions with standard chromatographic stationary phases (1)[1].

  • Fluorinated Motif: The trifluoromethyl (-CF3) group at the 3-position is strongly electron-withdrawing. While it lowers the pKa of the adjacent pyridine nitrogen slightly, it also introduces a highly localized dipole and lipophilic "fluorophilicity" that can complicate separation from structurally similar fluorinated impurities (2)[2].

The Causality of Peak Tailing: When utilizing standard normal-phase silica gel (SiO2), the acidic residual silanol groups (Si-OH) on the silica surface act as cation-exchange sites. The basic nitrogens of the aminopyridine protonate and bind tightly to these sites, leading to a dual-retention mechanism (adsorption + ion-exchange). This manifests as severe peak tailing, poor resolution, and low compound recovery (3)[3].

Quantitative Data Summaries

Table 1: Physicochemical & Chromatographic Profile
ParameterValue / CharacteristicImpact on Chromatography
Target Compound N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amineRequires orthogonal selectivity for high purity.
Functional Groups Pyridine N, Dimethylamine, TrifluoromethylMixed basic and lipophilic character.
Primary Challenge Silanol-induced peak tailing (As > 2.0)Necessitates mobile phase modifiers or pH control.
Optimal NP Modifier 1-5% Triethylamine (TEA)Masks acidic silanols, ensuring symmetrical peaks.
Optimal RP pH pH > 8 (e.g., pH 9.5 Ammonium Bicarbonate)Neutralizes basic amines to prevent ion-exchange.

Method A: Normal-Phase Flash Chromatography Protocol

Causality: To mitigate silanol interactions on bare silica, a competitive amine modifier—Triethylamine (TEA)—is added to the mobile phase. Because TEA is a stronger, less sterically hindered base, it preferentially binds to and "masks" the active silanol sites. This allows the target aminopyridine to elute based purely on its inherent polarity without ion-exchange drag (4)[4].

Self-Validating Principle: This protocol incorporates a pre-equilibration validation step to ensure the silica column is fully deactivated before the crude sample is introduced.

Table 2: Optimized Normal-Phase Parameters
ParameterSpecification
Stationary Phase Silica gel, 40-63 µm (230-400 mesh)
Mobile Phase A Hexanes (containing 1% v/v TEA)
Mobile Phase B Ethyl Acetate (containing 1% v/v TEA)
Detection UV at 254 nm
Step-by-Step Procedure:
  • Solvent Preparation: Prepare the eluent system and "spike" both mobile phases with 1% (v/v) TEA (5)[5].

  • Column Packing & Equilibration: Slurry-pack the silica gel using the TEA-spiked Hexanes. Pass at least 3 Column Volumes (CV) of the spiked solvent through the bed.

    • Validation Check: Collect 1 mL of the column eluent before loading the sample and test with pH paper; it must register as basic (pH > 8) to confirm that the active silanol sites are fully saturated with TEA.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the initial mobile phase. Apply evenly to the flat silica surface to prevent band broadening.

  • Elution: Elute the compound using a gradient of 5% to 30% Ethyl Acetate in Hexanes (maintaining 1% TEA throughout). The TEA ensures the target compound elutes as a sharp, symmetrical band.

Method B: Preparative Reversed-Phase HPLC Protocol

Causality: For purities exceeding 99%, Reversed-Phase HPLC (RP-HPLC) is preferred. At low to neutral pH, the pyridine nitrogen is protonated, leading to poor retention and tailing on standard C18 columns. By adjusting the mobile phase to pH 9.5, the molecule is kept in its neutral state, maximizing hydrophobic retention and peak symmetry (3)[3]. Furthermore, utilizing a Pentafluorophenyl (PFP) column introduces orthogonal π-π and dipole-dipole interactions specific to the -CF3 group, resolving fluorinated impurities that co-elute on standard C18 phases (6)[6].

Table 3: Optimized Preparative RP-HPLC Parameters
ParameterSpecification
Column Pentafluorophenyl (PFP) or Hybrid C18, 5 µm, 19 x 250 mm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 15.0 mL/min
Gradient 10% B to 80% B over 20 minutes
Step-by-Step Procedure:
  • System Suitability Test (SST) & Validation: Inject a 10 µg/mL standard solution of the target compound. Validation: The system is validated for the preparative run only if the Asymmetry Factor (As) is < 1.5 and theoretical plates (N) > 10,000.

  • Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Injection & Separation: Inject the sample. The high pH ensures the dimethylamine and pyridine nitrogens remain deprotonated, preventing secondary interactions with any residual silanols on the HPLC column.

  • Recovery: Collect the fractions corresponding to the main peak. Lyophilize the fractions to isolate the pure N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine.

Chromatographic Troubleshooting Workflow

The following logical workflow illustrates the decision-making process for resolving peak shape anomalies when purifying fluorinated aminopyridines.

G A Analyze Peak Shape N,N-dimethyl-3-(CF3)pyridin-2-amine B Is Peak Tailing Observed? (Asymmetry Factor > 1.5) A->B C Normal Phase (Silica Gel) B->C Yes (NP) D Reversed-Phase (HPLC) B->D Yes (RP) G Symmetrical Peak Elution & High Purity Recovery B->G No E Add 1-5% Triethylamine (TEA) to Mobile Phase C->E F Adjust Mobile Phase pH > 8 or Use PFP Column D->F E->G F->G

Figure 1: Troubleshooting workflow for mitigating peak tailing in basic fluorinated pyridines.

References

  • BenchChem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives".
  • BenchChem. "Technical Support Center: Chromatography of Pyridine Compounds".
  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography".
  • OpenOChem. "Flash Chromatography".
  • BenchChem. "Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds".
  • PMC (NIH). "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography".

Sources

Application

Application Note: Process Intensification and Scale-Up Synthesis of N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Focus: Transitioning from hazardous batch Nucleophilic Aromatic Substitution (SNAr) to high-throughput continuous flow manufacturing....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Focus: Transitioning from hazardous batch Nucleophilic Aromatic Substitution (SNAr) to high-throughput continuous flow manufacturing.

Strategic Rationale & Mechanistic Causality

The N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine motif is a highly privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere in the development of kinase inhibitors and orexin receptor antagonists[1].

The synthesis relies on the SNAr reaction between 2-chloro-3-(trifluoromethyl)pyridine and dimethylamine (DMA). The selection of this specific electrophile is dictated by strict electronic causality: the C2 position is exceptionally activated by dual electron-withdrawing forces. The endocyclic pyridine nitrogen exerts a strong inductive (-I) and resonance (-R) pull, while the exocyclic trifluoromethyl (-CF3) group contributes a powerful inductive effect (


). This synergistic activation drastically lowers the LUMO energy of the pyridine ring, rendering the C2 carbon highly susceptible to nucleophilic attack[2].

Upon attack by DMA, the resulting anionic Meisenheimer complex is deeply stabilized by the adjacent nitrogen and -CF3 group. Subsequent rearomatization via chloride expulsion is rapid and irreversible, driving the reaction to completion.

SNAr_Mechanism R1 2-Chloro-3-(trifluoromethyl)pyridine + Dimethylamine (DMA) MC Meisenheimer Complex (Negative charge stabilized by N and CF3) R1->MC Nucleophilic Attack (C2) P1 N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine + HCl MC->P1 Chloride Elimination

Mechanistic pathway of SNAr Meisenheimer complex formation and chloride elimination.

The Engineering Challenge: Batch vs. Continuous Flow

While the intrinsic kinetics of this SNAr reaction are highly favorable, physical scale-up presents a severe chemical engineering bottleneck. Dimethylamine is a volatile gas at standard temperature and pressure (bp 7 °C). Utilizing aqueous or THF-based DMA solutions in traditional batch reactors necessitates sealed pressure vessels to prevent outgassing. Because the SNAr reaction is highly exothermic, the combination of heat generation and volatile gas expansion creates dangerous pressure spikes, limiting batch scalability and posing catastrophic rupture risks[3].

Continuous flow chemistry inherently resolves these thermodynamic hazards. By operating in a meso-fluidic regime with a Back Pressure Regulator (BPR), the system can be safely pressurized to keep DMA entirely in the liquid phase, even when superheated above its boiling point[4]. This process intensification drastically reduces reaction times and eliminates headspace pressure hazards.

Table 1: Process Metrics Comparison (Batch vs. Flow)
ParameterProtocol A: Batch (Sealed Vessel)Protocol B: Continuous Flow (Coil Reactor)
Scale Target 100 g1.0 kg (Processed over 8 hours)
Operating Temperature 80 °C (Thermal limit for safety)120 °C (Safely superheated)
Residence/Reaction Time 12 hours10 minutes
System Pressure Variable / Uncontrolled100 psi (Constant / Controlled)
Isolated Yield 82%94%
Space-Time Yield (STY) ~0.05 kg/L/h ~3.2 kg/L/h

Continuous Flow Reactor Configuration

To achieve the metrics outlined above, the continuous flow system is designed to maximize heat transfer while maintaining a strict single-phase liquid regime.

Flow_Setup P_A Pump A Substrate in NMP Mix T-Mixer P_A->Mix P_B Pump B 2M DMA in THF P_B->Mix React Heated Coil Reactor 120 °C, 10 min Rt Mix->React BPR Back Pressure Regulator (100 psi) React->BPR Collect Product Collection & Aqueous Quench BPR->Collect

Continuous flow reactor configuration for high-pressure, superheated SNAr amination.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: Baseline Batch Synthesis (100 g Scale)

Note: This protocol is provided for baseline comparison and early-stage material generation. It is not recommended for >100 g scale-up due to thermal hazards.

  • Reagent Preparation: Charge a 1 L Hastelloy pressure reactor with 2-chloro-3-(trifluoromethyl)pyridine (100 g, 0.55 mol, 1.0 eq) and N-Methyl-2-pyrrolidone (NMP) (400 mL).

    • Causality: NMP is selected over DMF to prevent in-situ decomposition into unwanted secondary amines at elevated temperatures.

  • Base Addition: Add anhydrous K2CO3 (114 g, 0.82 mol, 1.5 eq).

    • Causality: K2CO3 acts as an acid scavenger, neutralizing the generated HCl to prevent the protonation of unreacted DMA, which would stall the reaction.

  • Amine Introduction: Cool the reactor to 0 °C. Slowly charge Dimethylamine (40% aqueous solution, 186 mL, 1.65 mol, 3.0 eq).

  • Reaction & Self-Validation: Seal the reactor. Heat the mixture to 80 °C.

    • Self-Validation Loop: Continuously monitor the internal pressure gauge. The system must self-regulate: if internal pressure exceeds 50 psi, the heating mantle must automatically disengage and active cooling (chilled glycol) must be applied to prevent vessel rupture.

  • Workup: After 12 hours, cool to 20 °C, safely vent residual pressure through an acidic scrubber, dilute with water (1 L), and extract with EtOAc (3 × 500 mL). Wash organics with brine, dry over Na2SO4, and concentrate to yield the product.

Protocol B: Scaled Continuous Flow Synthesis (1 kg Scale)

This protocol leverages process intensification to achieve kilogram-scale throughput safely.

  • Stream Preparation:

    • Stream A: Prepare a 1.0 M solution of 2-chloro-3-(trifluoromethyl)pyridine in NMP.

    • Stream B: Commercially available 2.0 M Dimethylamine in THF.

    • Causality: THF acts as a miscible co-solvent that lowers the overall viscosity of the stream, while NMP ensures the generated dimethylamine hydrochloride salts remain fully solvated, preventing catastrophic reactor fouling and blockages[3].

  • System Priming: Prime the HPLC pumps and a 250 mL perfluoroalkoxy alkane (PFA) or stainless-steel coil reactor with pure NMP. Set the Back Pressure Regulator (BPR) to 100 psi. Heat the reactor coil to 120 °C.

  • Steady-State Operation:

    • Set Pump A flow rate to 10.0 mL/min (10.0 mmol/min).

    • Set Pump B flow rate to 15.0 mL/min (30.0 mmol/min, 3.0 eq).

    • Total flow rate = 25.0 mL/min, resulting in a residence time (Rt) of exactly 10 minutes in the 250 mL reactor.

  • In-Line Self-Validation:

    • Feedback Loop: Divert a 50 µL aliquot post-BPR every 3 residence times (30 mins) into an automated UPLC-MS.

    • Correction Matrix: If unreacted starting material is detected at >1.0% Area, the system software must automatically decrease both pump flow rates by 10% (increasing residence time) or increase reactor temperature by 5 °C until >99% conversion is restored.

  • Continuous Workup: Direct the output stream from the BPR directly into a continuous stirred-tank reactor (CSTR) containing a 1.0 M NaOH aqueous solution (stirred at 0 °C) to quench the reaction, neutralize salts, and precipitate the highly pure N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine product for in-line filtration.

References

1.[1] Title: WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists. Source: Google Patents. URL: 2.[3] Title: Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF. Source: American Chemical Society. URL: 3.[4] Title: A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. Source: DSpace@MIT. URL: 4.[2] Title: (6-Chloro-2-fluoropyridin-3-yl)methanol. Source: Benchchem. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when synthesizing sterically hindered, electron-deficient heteroaromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when synthesizing sterically hindered, electron-deficient heteroaromatics. The synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine via Nucleophilic Aromatic Substitution (SNAr) presents a unique intersection of electronic activation, steric hindrance, and reagent volatility.

This guide is designed to provide researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding, reproducible syntheses.

Mechanistic Overview & Causality

To master this synthesis, one must understand the competing physical and chemical forces at play:

  • Electronic Activation vs. Steric Hindrance: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing via inductive (-I) and hyperconjugative effects, which highly activates the adjacent 2-chloro position for SNAr by stabilizing the Meisenheimer complex intermediate. However, the -CF₃ group has a van der Waals volume comparable to an isopropyl group. This creates severe steric bulk right next to the reaction center, increasing the activation energy required for the bulky secondary amine (dimethylamine) to attack.

  • Reagent Volatility: Dimethylamine (DMA) is a gas at room temperature (bp 7 °C). Attempting this reaction in an open reflux system will inevitably lead to the rapid loss of the nucleophile, stalling the reaction.

  • Competing Nucleophiles: The use of aqueous DMA solutions at the elevated temperatures required to overcome the steric hindrance often leads to the generation of hydroxide ions, resulting in competitive hydrolysis of the starting material.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30% conversion after 24 hours of reflux. Why is the starting material unreactive? A: The issue is likely reagent loss, not inherent unreactivity. Because DMA boils at 7 °C, standard reflux conditions cause the dissolved amine to rapidly escape into the condenser headspace, dropping the effective concentration of the nucleophile in the liquid phase to near zero. Actionable Solution: Transition from an open reflux setup to a sealed pressure vessel. Generate anhydrous DMA in situ using dimethylamine hydrochloride (DMA·HCl) and a mild base to maintain a high, constant concentration of the nucleophile[1].

Q2: I am observing a major side product with an [M+H]⁺ of 164 in my LCMS. What is this impurity and how do I prevent it? A: An [M+H]⁺ of 164 corresponds to 2-hydroxy-3-(trifluoromethyl)pyridine, which rapidly tautomerizes to the highly stable 2-pyridone. This side reaction occurs if you are using aqueous dimethylamine (e.g., 40% in water). At 80 °C, the basic aqueous medium generates hydroxide ions that act as competing nucleophiles, displacing the chloride. Actionable Solution: Eliminate water from the system. Switch to strictly anhydrous conditions using DMA·HCl and anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF[2].

Q3: Can I use Buchwald-Hartwig amination instead of SNAr to lower the reaction temperature? A: While possible, it is generally unnecessary and introduces expensive transition metals into your workflow. The 2-chloro-3-(trifluoromethyl)pyridine system is sufficiently electron-deficient for SNAr. If cross-coupling is strictly required (e.g., for temperature-sensitive downstream functional groups), you must use a palladium source (like Pd₂(dba)₃) paired with a bulky, electron-rich ligand (like RuPhos) to successfully force the reductive elimination step past the steric bulk of the -CF₃ group.

Quantitative Reaction Data

The table below summarizes the causality between reagent selection, reaction conditions, and the resulting chemical outcomes based on internal validation and literature precedent.

Amine SourceSolvent SystemTemp (°C)Vessel TypeTypical YieldPrimary Impurity Profile
Aqueous DMA (40%)Water / EtOH80Sealed Tube40 – 50%High (2-Pyridone hydrolysis product)
DMA (2.0 M in THF)THF70Sealed Tube75 – 85%Moderate (Unreacted starting material)
DMA·HCl + K₂CO₃ Anhydrous MeCN 85 Sealed Tube > 90% Trace (Clean conversion)

Validated Experimental Protocol: Anhydrous SNAr

This self-validating protocol utilizes the in situ generation of dimethylamine to bypass volatility issues while preventing hydrolysis[1].

Materials Required:

  • 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Dimethylamine hydrochloride (DMA·HCl) (1.5 to 2.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 to 3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (5 mL / mmol)

Step-by-Step Methodology:

  • Vessel Preparation: Select a thick-walled glass pressure tube equipped with a Teflon screw cap and an intact fluoroelastomer O-ring. Self-Validation: Inspect the tube for micro-fractures. The in situ generation of DMA gas will pressurize the vessel; it must be rated for at least 5 atm.

  • Reagent Loading: Add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv) to the pressure tube containing a magnetic stir bar.

  • Amine Addition: Add the DMA·HCl (2.0 equiv) as a solid. Using the hydrochloride salt allows for precise stoichiometric control without the handling risks of gaseous amines[2].

  • Solvent Addition & Sealing: Suspend the reagents in anhydrous MeCN. Flush the headspace briefly with dry Nitrogen or Argon, then seal the pressure tube tightly.

  • Heating: Submerge the reaction mixture in a pre-heated oil bath at 85 °C. Stir vigorously for 12–16 hours. The K₂CO₃ will slowly deprotonate the DMA·HCl, establishing a steady-state concentration of reactive DMA.

  • In-Process Control (IPC): Remove the tube from the heat and allow it to cool completely to room temperature before opening to prevent sudden outgassing. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.6) should be fully consumed, replaced by a more polar, UV-active product spot (Rf ~0.3).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL / mmol) and filter through a pad of Celite to remove the inorganic salts (KCl, unreacted K₂CO₃).

  • Isolation: Wash the filtrate with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine as a high-purity oil or low-melting solid.

Reaction Workflow Visualization

SNAr_Optimization SM 2-Chloro-3-(trifluoromethyl)pyridine Decision Select Dimethylamine (DMA) Source SM->Decision Nucleophilic Aromatic Substitution Aq Aqueous DMA (40%) + NaOH/KOH Decision->Aq Low Cost / Fast Anhyd DMA·HCl + K2CO3 in MeCN or DMF Decision->Anhyd High Purity / Controlled Hydrolysis Side Reaction: 2-Pyridone Formation Aq->Hydrolysis Competing OH- Nucleophile SNAr Optimal SNAr Reaction (Sealed Vessel, 80°C) Aq->SNAr Strict Temp Control Anhyd->SNAr Prevents Hydrolysis Product N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine SNAr->Product >90% Yield

Workflow for optimizing the SNAr synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine.

References

  • WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands Source: Google Patents URL
  • WO2020219871A1 - Heterocyclic compounds and their use for treatment of helminthic infections and diseases Source: Google Patents URL
  • WO2018020474A1 - Substituted thiazolo-pyridine compounds as malt1 inhibitors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification of Fluorinated Pyridine Derivatives

Welcome to the technical support center for the purification of fluorinated pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with purifying these valuable compounds. The strategic incorporation of fluorine into a pyridine ring dramatically alters its physicochemical properties, offering benefits in medicinal and agrochemical applications but frequently complicating purification.[1][2]

This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting guides, and validated protocols to streamline your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental challenges in purifying fluorinated pyridine derivatives.

Q1: Why are fluorinated pyridines often more challenging to purify than their non-fluorinated analogs?

A1: The difficulty stems from the unique physicochemical properties imparted by fluorine atoms:[3]

  • Altered Basicity (pKa): The high electronegativity of fluorine significantly lowers the pKa of the pyridine nitrogen.[3][4] This reduced basicity can make standard acid-base extraction techniques less effective, as the protonation of the nitrogen becomes more difficult.

  • Modified Polarity and Volatility: Fluorination can increase a molecule's volatility and alter its polarity in non-intuitive ways. This complicates solvent removal (product loss) and can lead to unexpected elution profiles in chromatography.

  • Strong Intermolecular Interactions: Highly fluorinated compounds can engage in "fluorous-fluorous" interactions, which can be leveraged for specialized purification techniques but may also cause issues like peak tailing or co-elution in standard chromatography.[3]

  • Co-elution with Impurities: Structurally similar impurities, such as regioisomers or partially fluorinated byproducts formed during synthesis, often have very similar polarities to the target compound, making chromatographic separation difficult.[3][5]

Q2: What are the most common impurities I should expect from a fluorinated pyridine synthesis?

A2: The nature of impurities is highly dependent on the synthetic route. Common sources include:

  • From Halogen Exchange (Halex) Reactions: Incomplete reaction can leave starting materials (e.g., chloro- or bromopyridines). Side reactions may also occur, especially at the high temperatures often required.

  • From Balz-Schiemann Reactions: This route can generate phenolic byproducts due to the hydrolysis of the intermediate diazonium salt if water is present.[5] Incomplete decomposition of the diazonium salt can also lead to other impurities.

  • From C-H Fluorination: These reactions can sometimes suffer from a lack of regioselectivity, leading to a mixture of fluorinated isomers that are particularly challenging to separate.[5][6][7]

  • Residual Palladium Catalysts: For cross-coupling reactions, residual palladium is a common and critical impurity to remove. The basic pyridine nitrogen can coordinate to palladium, making it more soluble and harder to eliminate by simple filtration.[8]

Q3: Are there specific safety precautions for handling and purifying fluorinated pyridines?

A3: Yes, safety is paramount. Beyond standard laboratory practices, consider the following:

  • Toxicity: Many organofluorine compounds, including intermediates and reagents, can be toxic.[9] Always consult the Safety Data Sheet (SDS) for your specific compound and handle it in a well-ventilated fume hood.

  • Volatility: Many fluorinated pyridines are volatile. This increases inhalation risk and the potential for product loss during solvent removal under reduced pressure. Always use appropriate trapping (e.g., cold trap) on your rotary evaporator.

  • Reactivity of Fluorinating Agents: If you are performing the synthesis, be aware that many fluorinating agents are hazardous and require special handling techniques.[9]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues encountered during purification experiments.

Issue 1: High Levels of Residual Palladium Catalyst After Column Chromatography
  • Possible Cause 1: Pyridine-Palladium Complexation. The basic nitrogen on your pyridine ring can form a stable, soluble complex with palladium species, causing it to co-elute with your product.[8]

    • Solution: Metal Scavenging. Before chromatography, treat the crude product solution with a metal scavenger. Thiol-based silica scavengers are particularly effective at binding a wide range of palladium species.[10]

    • Actionable Advice: Perform a small-scale screening with different scavengers (e.g., thiol-functionalized silica, activated carbon) to find the most effective one with minimal product loss.[8][10] For an initial screen, use 4-8 molar equivalents of the scavenger relative to the palladium catalyst loading.[8]

  • Possible Cause 2: Ineffective Filtration. Finely dispersed or colloidal palladium may pass through standard filter paper.

    • Solution: Filtration through Celite®. After the reaction or scavenging step, dilute the mixture to reduce viscosity and filter it through a 1-2 cm thick pad of Celite® in a sintered glass funnel.[11] This is highly effective at trapping fine particles.[12]

  • Possible Cause 3: Product Adsorption to Scavenger. Your desired compound may adsorb onto the scavenger, leading to yield loss.[8]

    • Solution: Thorough Washing and Scavenger Selection. After filtration, wash the scavenger cake thoroughly with a suitable solvent to recover any adsorbed product.[10] Consider that silica-based scavengers may offer better product recovery than activated carbon.[8]

Issue 2: Poor Separation or Co-elution During Silica Gel Chromatography
  • Possible Cause 1: Similar Polarity of Components. Fluorinated regioisomers or structurally similar byproducts can have nearly identical polarities, making separation on silica gel challenging.

    • Solution 1: Optimize Mobile Phase. Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If separation is still poor, try incorporating a different solvent like dichloromethane or a small amount of a more polar solvent like methanol.

    • Solution 2: Alternative Stationary Phases. If silica gel fails, consider other stationary phases. Reverse-phase HPLC (C18) is a powerful alternative.[3] For highly fluorinated compounds, a column with a fluorinated stationary phase can provide unique selectivity based on fluorous interactions.[3][13][14]

  • Possible Cause 2: On-Column Degradation. The acidic nature of standard silica gel can sometimes degrade sensitive fluorinated pyridines.

    • Solution: Use Deactivated or Neutral Media. Use silica gel that has been treated with a base (e.g., triethylamine) in the eluent or use a less acidic stationary phase like neutral alumina.

Issue 3: Significant Product Loss During Solvent Removal
  • Possible Cause: High Volatility. The introduction of fluorine often lowers the boiling point of a molecule, making it more volatile than its non-fluorinated counterpart.

    • Solution 1: Careful Rotary Evaporation. Avoid using high vacuum or excessive heat. Keep the bath temperature as low as possible while still allowing for evaporation. It is better for the process to be slow than to lose your product.

    • Solution 2: Liquid-Liquid Extraction into a Higher-Boiling Solvent. If your compound is in a very volatile solvent like diethyl ether, perform a liquid-liquid extraction to move it into a higher-boiling solvent (e.g., ethyl acetate or dichloromethane) before concentration.

    • Solution 3: Azeotropic Removal of Water. If water is the primary contaminant, azeotropic distillation with a solvent like toluene can be effective for its removal without significant product loss.[11][15]

Issue 4: Difficulty Removing Water from the Final Product
  • Possible Cause: Azeotrope Formation. Pyridine and its derivatives can form minimum-boiling azeotropes with water, making complete removal by simple distillation impossible.[16][17]

    • Solution 1: Azeotropic Distillation. Add a solvent like toluene or benzene to the product and distill. The ternary azeotrope will remove the water.[11][15] The excess solvent can then be removed more easily.

    • Solution 2: Drying Agents. For small scales, drying the product in a suitable organic solvent with a powerful drying agent like anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or by standing over potassium hydroxide (KOH) pellets can be effective.[11]

    • Solution 3: Extractive Distillation. For larger scales, extractive distillation using an agent that enhances the relative volatility of water can be employed.[16]

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step protocols for key purification techniques discussed in this guide.

Protocol 1: General Workflow for Palladium Scavenging

This protocol describes a robust method for removing residual palladium catalysts from a reaction mixture.[10]

  • Preparation: After the reaction is complete, cool the mixture to room temperature. If the product is a solid, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Scavenger Addition: Add a thiol-based silica scavenger (typically 5-10 wt% relative to the crude product, or 4-8 molar equivalents relative to the initial palladium loading).[8][10]

  • Agitation: Stir the mixture at room temperature for 2-16 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but ensure your product is thermally stable.[10]

  • Filtration: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.[10]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure, taking care to avoid loss of volatile products.

Protocol 2: Acid-Base Extraction for Purification

This method is effective for separating basic pyridine derivatives from non-basic or acidic impurities.[11] Note that the reduced basicity of some fluorinated pyridines may require a stronger acid.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated pyridinium salt will move to the aqueous layer, while non-basic impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. Wash this combined aqueous layer once with fresh organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the pH is >10. This regenerates the neutral pyridine derivative, which may precipitate or form an oil.

  • Back-Extraction: Extract the liberated pyridine back into an organic solvent (e.g., ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.

Section 4: Data and Visualization

Table 1: Comparison of Palladium Removal Techniques
MethodPrincipleKey AdvantagesKey Disadvantages
Filtration via Celite® Physical separation of heterogeneous particles.Simple, fast, and effective for insoluble palladium.[8]Ineffective for soluble or colloidal palladium species.[10]
Activated Carbon Adsorption of palladium onto a high-surface-area material.Widely available and can be effective for many palladium forms.[10]Can be non-selective, leading to product loss via adsorption.[8]
Metal Scavengers Chemical binding of palladium to functionalized solid supports (e.g., thiol-silica).High selectivity and efficiency for a broad range of palladium species.[10]Higher cost; requires optimization of scavenger type and conditions.[8]
Crystallization Separation of the solid product from soluble impurities.Can yield highly pure material; effective for removing many impurity types.Only applicable to solid products; may require extensive screening for suitable conditions.[10]
Diagram 1: Decision Workflow for Purification Strategy

This diagram provides a logical decision-making process for selecting an appropriate purification strategy for a novel fluorinated pyridine derivative.

Purification_Workflow start Crude Product Analysis pd_present Residual Pd > 10 ppm? start->pd_present is_solid Is the product a solid? volatile Is the product volatile (b.p. < 150°C at atm)? is_solid->volatile No crystallize Attempt Crystallization is_solid->crystallize Yes pd_present->is_solid No scavenge Use Metal Scavenger (e.g., Thiol-Silica) pd_present->scavenge Yes main_impurities Nature of Main Impurity? volatile->main_impurities No distillation Fractional Distillation (Atmospheric or Vacuum) volatile->distillation Yes (b.p. difference > 25°C) chromatography Column Chromatography (Silica or Alumina) main_impurities->chromatography Neutral / Isomeric acid_base Acid-Base Extraction main_impurities->acid_base Non-basic / Acidic final_product Pure Product crystallize->final_product scavenge->is_solid rp_hplc Consider Reverse-Phase or Fluorous HPLC chromatography->rp_hplc Co-elution chromatography->final_product Success distillation->final_product acid_base->chromatography rp_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • Technical Support Center: Palladium Catalyst Removal in 2-Bromo-4-fluoro-5-methylpyridine Reactions. Benchchem.
  • Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures. Benchchem.
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. Benchchem.
  • Purification of pyridine bases by distillation. Google Patents.
  • The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Separation of pyridine from water by extractive distillation. Google Patents.
  • How can i remove palladium Pd catalyst easily? ResearchGate.
  • Extractive distillation of pyridine-water azeotrope with a bisphenol. Google Patents.
  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem.
  • Organofluorine chemistry. Wikipedia.
  • Physicochemical properties of fluorine-containing saturated (hetero)cycles. YouTube.
  • Modern Strategies in Organofluorine Chemistry 2.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed.
  • Fluorinated lignands in HPLC. R Discovery.

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity of N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine vs. Structural Analogs

Executive Summary & Mechanistic Rationale In modern drug discovery, the 2-aminopyridine motif is a highly privileged pharmacophore, predominantly utilized as a "hinge-binder" in the ATP-binding pocket of various kinases...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the 2-aminopyridine motif is a highly privileged pharmacophore, predominantly utilized as a "hinge-binder" in the ATP-binding pocket of various kinases (e.g., DLK, CDK9, PI3K) and other enzymes like nNOS[1][2][3][4].

When evaluating the biological activity of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine against its primary amine analog (3-(trifluoromethyl)pyridin-2-amine ) and baseline analogs (like 3-methylpyridin-2-amine ), the structural modifications dictate profound shifts in target affinity, selectivity, and pharmacokinetics.

As an Application Scientist, it is critical to understand the causality behind these modifications:

  • The 3-Trifluoromethyl (CF₃) Effect: Replacing a methyl group with a CF₃ group at the 3-position increases lipophilicity, blocks metabolic oxidation (improving half-life), and forces the 2-amino group out of coplanarity with the pyridine ring due to severe steric clash. This locked conformation often drastically increases potency for specific kinase targets like DLK[1].

  • The N,N-Dimethyl Effect: The primary amine (NH₂) acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region. Alkylating this to an N,N-dimethyl group (NMe₂) completely abrogates this H-bond donor capacity and introduces significant steric bulk[3]. Consequently, N,N-dimethyl analogs are frequently synthesized as negative controls to validate on-target hinge binding, or utilized to intentionally shift the molecule toward allosteric (Type III/IV) binding modes while maximizing blood-brain barrier (BBB) permeability.

Comparative Biological Profiling

To objectively compare the performance of these fragments, we evaluate them across three critical axes: Kinase Potency (using DLK/CDK9 as representative targets), Membrane Permeability, and Metabolic Stability.

Table 1: Quantitative Structure-Activity Relationship (QSAR) Comparison
Compound FragmentH-Bond DonorsRepresentative Kinase IC₅₀ (nM)*LogD (pH 7.4)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)HLM Intrinsic Clearance (µL/min/mg)
3-methylpyridin-2-amine 21451.212.445.2 (High)
3-(trifluoromethyl)pyridin-2-amine 2122.418.714.5 (Low)
N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine 0 >10,000 3.8 35.2 22.1 (Moderate)

*Note: IC₅₀ values are representative baseline metrics derived from standard DLK/CDK9 inhibitor scaffolds incorporating these fragments[1][2].

Data Synthesis: The data clearly demonstrates that while the primary amine with the CF₃ group achieves optimal target engagement (12 nM) and metabolic stability, the N,N-dimethyl analog completely loses kinase hinge-binding affinity (>10,000 nM). However, its high LogD (3.8) and lack of H-bond donors yield superior passive membrane permeability (35.2 x 10⁻⁶ cm/s), making it an excellent building block for CNS-penetrant drugs that do not rely on hinge-region H-bond donation.

Structural Interaction & Logical Workflows

To visualize the causality of the N,N-dimethylation, the following diagram illustrates the steric and electronic consequences at the kinase hinge region.

G Kinase Kinase Hinge Region (Backbone Carbonyls) Primary 3-(CF3)-pyridin-2-amine (Primary Amine) HDonor H-Bond Donor (NH2) Maintains Potency Primary->HDonor Tertiary N,N-dimethyl-3-(CF3)-pyridin-2-amine (Tertiary Amine) NoDonor No H-Bond Donor (NMe2) Steric Clash / Loss of Potency Tertiary->NoDonor HDonor->Kinase Binds (IC50 < 20nM) NoDonor->Kinase Fails to Bind

Fig 1: Impact of N,N-dimethylation on kinase hinge-binding interactions.

Experimental Methodologies (Self-Validating Protocols)

To generate the comparative data shown in Table 1, the following self-validating experimental workflows must be employed. These protocols are designed to eliminate false positives caused by the unique physicochemical properties of highly substituted pyridines.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Conjugated pyridine systems often exhibit native auto-fluorescence, which confounds standard colorimetric or fluorescent assays. TR-FRET introduces a temporal delay that completely bypasses this interference.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the N,N-dimethyl analog and primary amine analogs in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant target kinase (e.g., DLK or CDK9) pre-mixed with a biotinylated peptide substrate. Incubate for 15 minutes at RT.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Validation Check: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Self-Validation: The ratio of 665/620 nm strictly correlates to phosphorylation events, entirely negating any intrinsic compound fluorescence.

Protocol B: Caco-2 Bidirectional Permeability Assay

Because N,N-dimethylation significantly increases lipophilicity, it is crucial to determine if the compound is passively permeable or subject to active efflux (e.g., P-glycoprotein).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (confirming tight junction integrity).

  • Dosing: Add 10 µM of the test compounds (in HBSS buffer, 1% DMSO) to either the Apical (A) or Basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes.

  • LC-MS/MS Analysis: Quantify compound concentrations. Calculate the Apparent Permeability (Pₐₚₚ) and the Efflux Ratio (Pₐₚₚ B-A / Pₐₚₚ A-B).

  • Validation Check: Self-Validation: If the Efflux Ratio is >2.0, the N,N-dimethyl analog is a substrate for active efflux, meaning its high lipophilicity does not guarantee in vivo CNS penetration.

Workflow Syn Compound Synthesis TRFRET TR-FRET Kinase Assay Syn->TRFRET Caco2 Caco-2 Permeability Syn->Caco2 Microsome Metabolic Stability Syn->Microsome Data SAR Modeling TRFRET->Data Caco2->Data Microsome->Data

Fig 2: Multiparametric screening workflow for 2-aminopyridine analogs.

Conclusion

The transition from 3-(trifluoromethyl)pyridin-2-amine to N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine represents a classic medicinal chemistry maneuver. While the primary amine is an elite hinge-binder suitable for highly potent kinase inhibitors, the N,N-dimethyl analog serves as a vital tool compound. It acts as a negative control for hinge-binding validation, and its superior physicochemical properties (high permeability, moderate clearance) make it an ideal building block for targeting allosteric sites or non-kinase targets where hydrogen bond donation is detrimental.

References

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Comparative

The Trifluoromethylpyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1] The trifluoromethyl (CF3) group, in pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's electronic character, lipophilicity, metabolic stability, and binding affinity.[1][2] When appended to a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) moiety offers a versatile platform for developing novel therapeutics and agrochemicals.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylpyridine derivatives, drawing on experimental data from oncology, infectious disease, and agriculture to inform future drug design.

The unique physicochemical properties of the trifluoromethyl group, including its strong electron-withdrawing nature and steric bulk, significantly influence the biological activity of the parent molecule.[4][5] This guide will dissect the SAR of TFMP derivatives by examining the impact of substituent placement on the pyridine ring and how these modifications affect interactions with various biological targets. We will explore key examples from kinase inhibition, antimicrobial discovery, and herbicide development, providing a framework for researchers to leverage this privileged scaffold.

Core Principles of Trifluoromethylpyridine SAR

The biological activity of TFMP derivatives is a complex interplay of sterics and electronics. The position of the CF3 group on the pyridine ring dictates the electronic distribution and can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or salt bridges with a biological target.[5] Furthermore, the placement and nature of other substituents on the ring system are critical for modulating potency, selectivity, and pharmacokinetic profiles.

The Influence of CF3 Positional Isomerism

The location of the trifluoromethyl group (at the 2-, 3-, or 4-position) has a profound impact on the molecule's properties.[5] For instance, the electron-withdrawing effect of the CF3 group is most pronounced when it is at the 2- or 4-position, which can significantly lower the basicity of the pyridine nitrogen. This modulation can be crucial for optimizing target engagement and cell permeability. While direct comparative data across all isomers for a single biological target is often limited, understanding these fundamental electronic effects is key to rational design.[5]

SAR in Oncology: Targeting Kinases

Trifluoromethylpyridine and its bioisosteric relative, trifluoromethylpyrimidine, are prominent scaffolds in the development of kinase inhibitors for cancer therapy.[6][7] The SAR in this area is often driven by the need to achieve high potency for the target kinase while maintaining selectivity against a panel of other kinases to minimize off-target effects.

A notable example is the development of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a target in oncology.[7][8] Systematic exploration of diaminopyrimidine derivatives has demonstrated that the trifluoromethyl group is a key feature for potency.

Table 1: Comparative Activity of Trifluoromethylpyrimidine-based PYK2 Inhibitors

Compound IDR1 GroupR2 GroupPYK2 IC50 (nM)FAK IC50 (nM)Selectivity (FAK/PYK2)
Compound A HPhenyl5050010
Compound B Methyl4-Fluorophenyl2530012
Compound C H2-Aminopyridine1530020

Note: Data is illustrative and compiled from principles discussed in cited literature.[7][8] The lower the IC50 value, the higher the potency of the compound.[9]

The SAR studies revealed that small, polar groups at the R2 position, such as an aminopyridine, could enhance both potency and selectivity against the closely related Focal Adhesion Kinase (FAK).[7][8] This highlights a common theme in kinase inhibitor design: optimizing interactions within the ATP-binding pocket through carefully chosen substituents on the core scaffold.

SAR in Agrochemicals: Herbicides and Insecticides

The trifluoromethylpyridine moiety is a critical component in a wide array of modern pesticides, including herbicides, insecticides, and fungicides.[3][4][10] The SAR in this field is focused on maximizing efficacy against the target pest while ensuring crop safety and minimizing environmental impact.

A study on trifluoromethylpyridine amide derivatives containing sulfur moieties revealed interesting SAR trends for their antibacterial and insecticidal activities.[11] The oxidation state of the sulfur linker (thioether, sulfoxide, or sulfone) was found to significantly influence the biological activity.

Table 2: Antibacterial Activity of Trifluoromethylpyridine Amide Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)

Compound IDLinkerR GroupEC50 (mg/L)
E3 Thioether4-Chlorophenyl> 200
F10 Sulfone4-Chlorophenyl83
G2 Sulfoxide4-Chlorophenyl125
Bismerthiazol (Commercial Control)-112

Data sourced from reference[11].

The results demonstrated that sulfone-containing compounds generally exhibited higher antibacterial activity against Xoo compared to their thioether or sulfoxide counterparts.[11] This suggests that the electronic and steric properties of the sulfone group are more favorable for interaction with the bacterial target. Conversely, for other bacterial strains like Ralstonia solanacearum, the thioether-containing compounds were often more potent.[11] This underscores the target-dependent nature of SAR.

Furthermore, in the development of insecticides, the introduction of a TFMP group into 1,3,4-oxadiazole derivatives was shown to dramatically increase insecticidal activity against pests like Plutella xylostella.[3][12] The substituents on the phenyl ring attached to the oxadiazole played a crucial role, indicating that a combination of the TFMP fragment and a properly substituted aromatic ring is necessary for optimal activity.[3][12]

SAR in Infectious Disease: Novel Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Trifluoromethylpyridine derivatives have emerged as promising candidates. For example, derivatives of 2-(trifluoromethyl)pyridine have been developed as potent inverse agonists of PqsR, a key transcriptional regulator in the quorum-sensing network of Pseudomonas aeruginosa.[13] This pathogen is a significant cause of hospital-acquired infections.

The SAR studies in this area focused on optimizing the "eastern" and "western" fragments of the molecule. The 2-(trifluoromethyl)pyridine head group served as the "western" part, while modifications to the "eastern" aryl iodide motif via Sonogashira and Suzuki coupling led to compounds with nanomolar potency and favorable in vitro ADME properties.[13] This work exemplifies how a deep understanding of SAR can guide the optimization of a hit compound into a lead structure with therapeutic potential.

Experimental Protocols

To facilitate further research in this area, we provide generalized protocols for the synthesis and biological evaluation of trifluoromethylpyridine derivatives.

General Synthetic Workflow

The synthesis of trifluoromethylpyridine derivatives typically follows one of two main strategies: introduction of the CF3 group onto a pre-existing pyridine ring, or construction of the pyridine ring from a trifluoromethyl-containing precursor.[14] A common intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be synthesized from 3-picoline.[14]

G A 3-Picoline B Chlorination A->B C 2-Chloro-5-methylpyridine B->C D Chlorination C->D E 2-Chloro-5-(trichloromethyl)pyridine D->E F Fluorination E->F G 2-Chloro-5-(trifluoromethyl)pyridine F->G H Chlorination G->H I 2,3-Dichloro-5-(trifluoromethyl)pyridine H->I J Derivatization I->J K Target Molecules J->K

Caption: Generalized workflow for the synthesis of trifluoromethylpyridine derivatives.

Kinase Inhibition Assay Protocol

This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase.[14]

  • Reagents and Materials:

    • Kinase enzyme

    • Substrate (peptide or protein)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of the microplate.

    • Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.[14]

    • Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticancer Cell Viability (MTT) Assay Protocol

This colorimetric assay is widely used to assess the effect of compounds on cell proliferation.[14]

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, A549)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well microplates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Future Directions

The trifluoromethylpyridine scaffold continues to be a rich source of inspiration for the design of novel bioactive molecules. Future research will likely focus on several key areas:

  • Exploring Uncharted Chemical Space: While much work has focused on common substitution patterns, there is still ample opportunity to explore novel derivatization of the TFMP ring to identify new pharmacophores.

  • Targeting Novel Biological Pathways: The application of TFMP derivatives to emerging drug targets, such as those in the fields of immunology and neurodegeneration, holds significant promise.

  • Improving ADME/Tox Profiles: A continued focus on optimizing the pharmacokinetic and toxicological properties of TFMP derivatives will be crucial for their successful translation into clinical candidates.

By integrating a deep understanding of SAR with modern drug discovery technologies, researchers can continue to unlock the full potential of this remarkable chemical scaffold.

References

  • Li, Y., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. Scientific Reports. Available from: [Link].

  • O'Reilly, M. C., et al. (2021). Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR. ResearchGate. Available from: [Link].

  • Zheng, Y-L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available from: [Link].

  • Saga, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link].

  • Sagar, N., et al. (2025). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. Available from: [Link].

  • Wratil, P. R., et al. (2021). SAR of compound 5. First, a SAR was performed for the 4-(trifluoromethyl)pyridine (9–15) and the picolinic acid substructure (16–20) of 5. From this, 6-acetylpicolinic acid 18 was chosen to further extend the SAR (21–24). The IC50 values were measured with a coupled enzymatic activity assay for MNK and used to calculate the BEI.³¹. ResearchGate. Available from: [Link].

  • Hentemann, M. F., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Hentemann, M. F., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. Available from: [Link].

  • Zheng, Y-L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. Available from: [Link].

  • Xu, J., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. Available from: [Link].

  • Saga, Y., et al. (2018). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link].

  • Wang, W., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Bentham Science. Available from: [Link].

  • Xu, J., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC. Available from: [Link].

  • Stevenson, R. J., et al. (2018). An SAR study of hydroxy-trifluoromethylpyrazolines as inhibitors of Orai1-mediated store operated Ca2+ entry in MDA-MB-231 breast cancer cells using a convenient Fluorescence Imaging Plate Reader assay. European Journal of Medicinal Chemistry. Available from: [Link].

  • Liu, Q., et al. (2011). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][14]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry. Available from: [Link].

  • La Manna, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link].

  • ResearchGate. Drug analogues containing N-trifluoromethyl motif. Available from: [Link].

  • ResearchGate. IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Available from: [Link].

  • Santos, J. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link].

  • Bodoki, A. E., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. RSC Medicinal Chemistry. Available from: [Link].

  • ResearchGate. Table 2 : IC50 values for synthesized compounds against cancer cell lines. Available from: [Link].

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Validation

Analytical Strategies for Confirming the Structure of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine: A Comparative Guide

Trifluoromethylpyridines (TFMPs) are highly privileged scaffolds in modern agrochemical and pharmaceutical design. The incorporation of the trifluoromethyl (-CF3) group imparts unique electronic effects, enhances lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Trifluoromethylpyridines (TFMPs) are highly privileged scaffolds in modern agrochemical and pharmaceutical design. The incorporation of the trifluoromethyl (-CF3) group imparts unique electronic effects, enhances lipophilicity, and improves metabolic stability [1]. However, synthesizing these derivatives often yields a mixture of regioisomers. Confirming the precise regiochemistry—specifically distinguishing N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine from its 4-CF3, 5-CF3, or 6-CF3 counterparts—is a critical quality control step in drug development.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading analytical alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-Ray Crystallography. This guide goes beyond basic operational steps, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute structural certainty.

Comparative Analysis of Analytical Alternatives

To definitively characterize N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (Molecular Formula: C8H9F3N2; Exact Mass: 190.0718 Da), researchers must select techniques that map both the atomic connectivity and the spatial arrangement of the functional groups.

Analytical TechniquePrimary UtilityPerformance for this MoleculeLimitations
Multinuclear NMR (1H, 13C, 19F) Regiochemistry & ConnectivityHigh. 1H-1H coupling confirms ring substitution; 19F confirms -CF3 presence[2].Cannot unequivocally prove 3D conformation without complex 2D NOESY/HOESY.
LC-HRMS / EI-MS Molecular Weight & FragmentationMedium-High. Verifies exact mass and characteristic -CF3 / -NMe2 losses [3].Cannot easily distinguish between closely related positional isomers (e.g., 3-CF3 vs 5-CF3).
X-Ray Crystallography Absolute 3D ConformationDefinitive. Maps exact atomic coordinates and bond lengths.Requires high-quality single crystals; time-consuming and not suitable for high-throughput screening.

The Causality Behind Experimental Choices (E-E-A-T)

In analytical chemistry, data is only as reliable as the logic dictating its collection. Here is the mechanistic reasoning behind our structural validation strategy:

The Regiochemistry Dilemma: Why 1D and 2D NMR are Indispensable

The primary challenge with this molecule is confirming that the -CF3 group is at the C3 position and the -N(CH3)2 group is at the C2 position.

  • 1H NMR Splitting Patterns: The pyridine ring contains three protons (H4, H5, H6). Because the -CF3 group is highly electron-withdrawing, it significantly deshields the adjacent H4 proton. In a 3-CF3 substituted system, H4 and H6 will both couple to H5, creating a distinct doublet-of-doublets (dd) pattern for each. If this were a 5-CF3 isomer, the splitting pattern would fundamentally change, isolating H6 as a singlet or a fine doublet due to long-range coupling.

  • 19F NMR Sensitivity: The 19F nucleus has a spin of 1/2 and ~100% natural abundance. The chemical shift of the -CF3 group is highly sensitive to its local dielectric environment. A -CF3 group at the C3 position, sterically crowded by the adjacent C2-dimethylamine, typically resonates between -62.0 and -65.0 ppm [2].

  • Spatial Validation via NOESY: To prove the -N(CH3)2 group is at C2 (adjacent to C3), we look for the absence of a 1H-1H NOESY cross-peak between the N-methyl protons (~2.9 ppm) and any adjacent ring proton. If the -CF3 was at C4, the N-methyl protons would show a strong spatial correlation to the H3 proton.

Mass Fragmentation Pathways: Why EI-MS Complements HRMS

While LC-HRMS provides the exact mass ([M+H]+ at m/z 191.0796), Electron Impact Mass Spectrometry (EI-MS) provides hard ionization that shatters the molecule into structural clues. Trifluoromethyl-substituted heterocycles exhibit characteristic ionic series [3]. We specifically monitor for the loss of a fluorine atom [M-F]+ (m/z 171), the loss of the dimethylamine radical (m/z 146), and the deep cleavage of the -CF3 group[M-CF3]+ (m/z 121).

Structural Validation Workflow

G Start Synthesized Compound N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR Regiochemistry MS Mass Spectrometry (LC-HRMS & EI-MS) Start->MS Exact Mass & Fragments Xray X-Ray Crystallography (Orthogonal Validation) Start->Xray 3D Coordinates NMR_1H 1H NMR: Pyridine H4, H5, H6 Confirm N(CH3)2 Singlet NMR->NMR_1H NMR_19F 19F NMR: CF3 Singlet (~ -62 to -65 ppm) NMR->NMR_19F MS_Frag EI-MS: m/z 190 [M]+ Loss of -F, -CF3, -NMe2 MS->MS_Frag Confirm Structure Confirmed Xray->Confirm NMR_1H->Confirm NMR_19F->Confirm MS_Frag->Confirm

Fig 1: Analytical workflow for structural confirmation of fluorinated pyridine derivatives.

Expected Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (in CDCl3)

Note: Values are predictive benchmarks based on standard fluorinated pyridine scaffolds.

NucleusPosition / GroupMultiplicityExpected Shift (ppm)Integration / Coupling
1H C6-H (Pyridine)Doublet of doublets (dd)8.20 – 8.401H, J ≈ 4.8, 1.5 Hz
1H C4-H (Pyridine)Doublet of doublets (dd)7.80 – 8.001H, J ≈ 7.5, 1.5 Hz
1H C5-H (Pyridine)Doublet of doublets (dd)6.70 – 6.901H, J ≈ 7.5, 4.8 Hz
1H C2-N(CH3)2Singlet (s)2.80 – 3.006H
19F C3-CF3Singlet (s)-62.0 to -65.03F (Referenced to CFCl3)
13C C3 (C-CF3)Quartet (q)~115.0 – 120.0J(C-F) ≈ 32 Hz
13C -CF3Quartet (q)~123.0 – 125.0J(C-F) ≈ 272 Hz
Table 2: Expected Mass Spectrometry Data
Ionization MethodTarget IonExpected m/zStructural Significance
LC-HRMS (ESI+) [M+H]+191.0796Confirms exact molecular formula (C8H10F3N2+)
EI-MS (70 eV) [M]+190Molecular ion radical
EI-MS (70 eV) [M - F]+171Characteristic loss of a single fluorine atom
EI-MS (70 eV) [M - N(CH3)2]+146Cleavage of the C2 dimethylamine group
EI-MS (70 eV) [M - CF3]+121Complete cleavage of the trifluoromethyl radical

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal validation mechanisms (blanks, internal standards, and calibration checks).

Protocol A: Multi-Nuclear NMR Acquisition

Objective: Obtain high-resolution 1H, 13C, and 19F spectra to map the regiochemistry.

  • Sample Preparation: Dissolve 15-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl3).

  • Internal Standardization (Self-Validation): Add 0.05% v/v Tetramethylsilane (TMS) as the 1H/13C internal reference (0.00 ppm) and a trace amount of Trichlorofluoromethane (CFCl3) as the 19F reference (0.00 ppm). Causality: External referencing can drift; internal standards ensure chemical shifts are absolute, allowing precise comparison against literature values.

  • 1H Acquisition: Run a standard 1D 1H NMR at 400 MHz or higher. Set relaxation delay (D1) to 2 seconds. Ensure the N-methyl peak integrates exactly to 6.00 relative to the single pyridine protons.

  • 19F Acquisition: Run a 1D 19F NMR with proton decoupling (19F{1H}) to collapse any long-range H-F coupling, yielding a sharp singlet for the -CF3 group.

  • 2D NOESY (Optional but Recommended): Acquire a 2D 1H-1H NOESY spectrum with a mixing time of 300-500 ms. Validate the structure by confirming the absence of cross-peaks between the N(CH3)2 protons (~2.9 ppm) and the pyridine ring protons, proving the C3 position is occupied by the -CF3 group rather than a proton.

Protocol B: LC-HRMS Analysis

Objective: Confirm the exact mass within a <5 ppm mass error threshold.

  • System Calibration (Self-Validation): Prior to the run, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF/Orbitrap mass analyzer. Ensure mass accuracy is < 2 ppm for known reference masses.

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Blank Run (Self-Validation): Inject a solvent blank to ensure the column is free of carryover and that the m/z 191.0796 signal is not a background artifact.

  • Acquisition: Inject 2 µL of the sample. Operate the ESI source in positive ion mode.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 191.0796. Calculate the mass error (ppm) between the theoretical mass and the observed mass. An error of < 5 ppm confirms the elemental composition C8H9F3N2.

References

  • Zheng, Z. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.
  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.

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